1-Bromo-4-(bromomethyl)naphthalene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXASJKBBLIBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508837 | |
| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79996-99-9 | |
| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79996-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-(bromomethyl)naphthalene
This technical guide provides comprehensive information on the chemical compound 1-Bromo-4-(bromomethyl)naphthalene, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
This compound is a halogenated aromatic hydrocarbon. Its fundamental chemical properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₈Br₂ | [1][2][3] |
| Molecular Weight | 299.99 g/mol | [2][3] |
| CAS Number | 79996-99-9 | [1][2] |
| Physical Form | Solid | |
| Purity | 97% | |
| IUPAC Name | This compound | |
| InChI Key | FHXASJKBBLIBAQ-UHFFFAOYSA-N | |
| Storage Conditions | Inert atmosphere, 2-8°C or -20°C | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of the methyl group of 4-bromo-1-methylnaphthalene.[4]
Materials:
-
4-Bromo-1-methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride
Procedure:
-
In a 5-liter four-hole bottle, combine 461.8g of 4-bromo-1-methylnaphthalene, 7.2kg of carbon tetrachloride, 375.6g of N-bromosuccinimide, and 20.5g of benzoyl peroxide.[4]
-
Heat the mixture to a temperature of 70-78°C (preferably 77°C) to initiate the reaction, allowing it to reflux overnight.[4]
-
Monitor the reaction progress using a suitable method, such as thin-layer chromatography, to confirm the completion of the reaction.
-
Once the reaction is complete, cool the mixture to room temperature.[4]
-
Filter the mixture by suction to remove the succinimide byproduct.
-
The resulting filtrate contains the desired product, this compound, in the carbon tetrachloride solvent. Further purification can be achieved through recrystallization or column chromatography.
Visualized Synthesis Pathway
The synthesis of this compound from 1-methylnaphthalene involves a two-step process: bromination of the naphthalene ring followed by bromination of the methyl group.
Caption: Synthesis of this compound.
References
chemical properties of 1-Bromo-4-(bromomethyl)naphthalene
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-4-(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic hydrocarbon featuring a naphthalene core substituted with two different bromine-containing functional groups. The presence of an aromatic bromine atom and a more reactive benzylic bromide makes it a valuable and versatile bifunctional intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in research and drug development.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature. Its key physical and chemical properties are summarized below. Proper storage in an inert atmosphere at 2-8°C is recommended to maintain its stability.[2]
| Property | Value | Reference |
| CAS Number | 79996-99-9 | [3] |
| Molecular Formula | C₁₁H₈Br₂ | [3] |
| Molecular Weight | 299.99 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Purity | ≥97% (typical) | |
| Storage Temperature | 2-8°C, Inert Atmosphere |
Spectroscopic data, including ¹H NMR, IR, and mass spectrometry, are available for the characterization of this compound.[4]
Reactivity and Handling
The reactivity of this compound is characterized by the distinct functionalities of its two bromine substituents. The bromomethyl group is highly susceptible to nucleophilic substitution reactions, making it an excellent alkylating agent. The aryl bromide is less reactive but can participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity allows for sequential and site-selective modifications.
Safety and Hazard Information
This compound is classified as hazardous and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
| Hazard Class | GHS Classification |
| Signal Word | Danger |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501 |
Data sourced from Sigma-Aldrich.
Experimental Protocols: Synthesis
This compound is typically synthesized via the radical bromination of the methyl group of 4-bromo-1-methylnaphthalene.
Synthesis of this compound from 4-Bromo-1-methylnaphthalene
This procedure outlines the free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS) as the bromine source and Benzoyl Peroxide (BPO) as the radical initiator.[5]
Materials:
-
4-Bromo-1-methylnaphthalene (1 equivalent)
-
N-Bromosuccinimide (NBS) (~1.05 equivalents)
-
Benzoyl Peroxide (BPO) (catalytic amount, ~0.05 equivalents)
-
Carbon Tetrachloride (CCl₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1-methylnaphthalene in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of Benzoyl Peroxide to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) under an inert atmosphere.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically refluxed overnight.[5]
-
Upon completion, cool the mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.
-
Wash the succinimide cake with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a solid.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The unique structure of this compound makes it a key building block for constructing complex organic molecules.[6] Its bifunctional nature allows for the introduction of the naphthalene scaffold into larger structures with precise control over connectivity.
-
Medicinal Chemistry: Naphthalene derivatives are known to exhibit a wide range of biological activities.[7][8] This compound serves as a precursor for synthesizing novel naphthalene-based structures for screening as potential therapeutic agents. The two distinct bromine sites allow for the sequential attachment of different pharmacophores, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[7]
-
Organic Synthesis: It is widely used as an intermediate in multi-step organic syntheses.[6] The bromomethyl group can be used to alkylate various nucleophiles (e.g., amines, phenols, thiols), while the aryl bromide can undergo cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
-
Materials Science: Halogenated naphthalenes are employed as precursors in the development of functional materials, such as specialty polymers and resins, where they can enhance thermal and mechanical properties.[1][6]
Caption: Role as a bifunctional intermediate in chemical synthesis.
References
- 1. 1-Bromo-4-(chloromethyl)naphthalene | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 1-Bromo-2-(bromomethyl)naphthalene | C11H8Br2 | CID 37828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
A Comprehensive Guide to the Synthesis of 1-Bromo-4-(bromomethyl)naphthalene from 1-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust two-step synthetic pathway for the preparation of 1-Bromo-4-(bromomethyl)naphthalene, a valuable building block in organic synthesis, starting from the readily available 1-methylnaphthalene. The synthesis involves an initial electrophilic aromatic bromination followed by a selective radical bromination of the benzylic methyl group. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Synthesis Pathway Overview
The conversion of 1-methylnaphthalene to this compound proceeds through two distinct chemical transformations:
-
Step 1: Electrophilic Aromatic Bromination. 1-methylnaphthalene undergoes electrophilic substitution with bromine to yield 1-bromo-4-methylnaphthalene. The methyl group is an activating group and directs the incoming electrophile to the ortho and para positions. The major product of this reaction is the para-substituted isomer, 1-bromo-4-methylnaphthalene, due to steric hindrance at the ortho position.
-
Step 2: Benzylic Radical Bromination. The methyl group of 1-bromo-4-methylnaphthalene is then selectively brominated using N-Bromosuccinimide (NBS) in the presence of a radical initiator. This reaction, known as the Wohl-Ziegler reaction, specifically targets the benzylic position, leaving the aromatic ring intact.[1]
Experimental Protocols
Step 1: Synthesis of 1-Bromo-4-methylnaphthalene
Reaction: 1-methylnaphthalene + Br₂ → 1-bromo-4-methylnaphthalene + HBr
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-methylnaphthalene | 142.20 | 14.22 g | 0.10 |
| Bromine (Br₂) | 159.81 | 17.58 g (5.6 mL) | 0.11 |
| Carbon tetrachloride (CCl₄) | 153.82 | 100 mL | - |
| Sodium hydroxide (NaOH) solution, 10% aqueous | 40.00 | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr), dissolve 14.22 g (0.10 mol) of 1-methylnaphthalene in 100 mL of carbon tetrachloride.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 17.58 g (0.11 mol) of bromine dropwise from the dropping funnel over a period of 1 hour with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until the reddish-brown color of bromine disappears.
-
Wash the reaction mixture with a 10% aqueous solution of sodium hydroxide to remove any unreacted bromine and HBr, followed by washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford pure 1-bromo-4-methylnaphthalene.
Quantitative Data:
| Parameter | Value |
| Theoretical Yield | 22.11 g |
| Expected Yield | 70-80% |
| Boiling Point | 162-164 °C at 12 mmHg[2] |
| Density | 1.419 g/mL at 25 °C[2] |
Step 2: Synthesis of this compound
Reaction: 1-bromo-4-methylnaphthalene + NBS → this compound + Succinimide
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-bromo-4-methylnaphthalene | 221.10 | 22.11 g | 0.10 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.69 g | 0.105 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |
| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place a solution of 22.11 g (0.10 mol) of 1-bromo-4-methylnaphthalene in 200 mL of anhydrous carbon tetrachloride.
-
Add 18.69 g (0.105 mol) of N-Bromosuccinimide and 0.164 g (0.001 mol) of azobisisobutyronitrile (AIBN) to the flask.[1]
-
Heat the mixture to reflux with vigorous stirring. The reaction is initiated by the decomposition of AIBN, which can be observed by the evolution of nitrogen gas.
-
Continue refluxing for 4-6 hours. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats on the surface of the solvent.[3]
-
After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.
-
Wash the succinimide with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with water and then with a saturated solution of sodium bicarbonate to remove any remaining traces of acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield pure this compound.
Quantitative Data:
| Parameter | Value |
| Theoretical Yield | 29.99 g |
| Expected Yield | 80-90% |
| Melting Point | Data not available in search results |
| Boiling Point | Data not available in search results |
Synthesis Workflow Diagram
Caption: Synthesis pathway from 1-methylnaphthalene to this compound.
Safety Precautions
-
Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Carbon tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use in a fume hood and avoid inhalation and skin contact.
-
N-Bromosuccinimide (NBS): Irritant. Avoid contact with skin and eyes.
-
Azobisisobutyronitrile (AIBN): Can decompose violently if heated strongly. Store in a cool place.
-
Hydrogen bromide (HBr): Corrosive gas produced during the first step. Ensure it is properly trapped.
This guide provides a comprehensive overview of the synthesis of this compound. The provided protocols are based on established chemical principles and literature precedents. Researchers should always perform their own risk assessments and adhere to all laboratory safety guidelines.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 1-Bromo-4-(bromomethyl)naphthalene, a key intermediate in various synthetic applications. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in complex chemical and biological systems. This document outlines the theoretical fragmentation pathways, presents the data in a clear, tabular format, details a suitable experimental protocol for its analysis, and provides a visual representation of the fragmentation cascade.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is predicted to be characterized by a distinctive isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, 79Br and 81Br, which occur in nearly equal abundance.[1] This results in a characteristic M, M+2, and M+4 peak cluster for the molecular ion and any bromine-containing fragments. The molecular formula of the compound is C₁₁H₈Br₂[2][3], with a monoisotopic molecular weight of approximately 297.9 g/mol (for 79Br).
The stable naphthalene ring is expected to lead to a prominent molecular ion peak.[4][5] Fragmentation will likely be initiated by the loss of one of the bromine atoms or by cleavage of the bromomethyl group, which are energetically favorable processes.[6][7]
Table 1: Predicted Key Fragments for this compound
| m/z (based on 79Br) | Proposed Fragment Ion | Formula | Notes |
| 298 / 300 / 302 | [M]+• | [C₁₁H₈Br₂]+• | Molecular ion peak cluster (M, M+2, M+4). |
| 219 / 221 | [M-Br]+ | [C₁₁H₈Br]+ | Loss of a bromine radical from the molecular ion. |
| 218 / 220 | [M-HBr]+• | [C₁₁H₇Br]+• | Loss of a hydrogen bromide molecule. |
| 140 | [M-2Br]+• | [C₁₁H₈]+• | Loss of both bromine atoms. |
| 139 | [M-H-2Br]+ | [C₁₁H₇]+ | Loss of a hydrogen atom following the loss of both bromine atoms. |
| 91 | [C₇H₇]+ | [C₇H₇]+ | Tropylium ion, a common fragment in compounds with a benzyl-like moiety. |
Proposed Experimental Protocol
The following protocol outlines a general procedure for obtaining the mass spectrum of this compound using Electron Ionization (EI) mass spectrometry.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as dichloromethane or methanol.
2. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[7]
-
Source Temperature: 200-250 °C to ensure sample vaporization.
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet. For a pure sample, a direct insertion probe is suitable. If analyzing a mixture, GC-MS would be required for separation prior to mass analysis.
-
Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Mass Range: Scan from m/z 50 to 400 to ensure capture of the molecular ion and all significant fragments.
3. Data Acquisition:
-
Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
-
Record the relative abundance of each fragment ion.
4. Data Analysis:
-
Identify the molecular ion peak cluster (M, M+2, M+4).
-
Analyze the isotopic patterns of fragment ions to determine the number of bromine atoms present in each fragment.
-
Propose fragmentation pathways consistent with the observed masses and the principles of mass spectral fragmentation of aromatic and halogenated compounds.[8]
Fragmentation Pathway Visualization
The following diagram illustrates the predicted primary fragmentation pathways for this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation pathway of this compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation landscape of this important chemical entity.
References
- 1. savemyexams.com [savemyexams.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. whitman.edu [whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. readchemistry.com [readchemistry.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Solubility Profile of 1-Bromo-4-(bromomethyl)naphthalene: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromo-4-(bromomethyl)naphthalene in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to support its application in synthetic chemistry and materials science.
Summary of Solubility Properties
Based on available information for similar compounds, this compound is expected to exhibit solubility in a range of common organic solvents. The following table summarizes the anticipated solubility behavior based on data for analogous structures like 1-(bromomethyl)naphthalene and 2-(bromomethyl)naphthalene. It is important to note that these are qualitative descriptions and empirical determination is recommended for precise quantitative values.
| Solvent Class | Common Solvents | Expected Qualitative Solubility |
| Alcohols | Methanol, Ethanol | Soluble |
| Ketones | Acetone | Soluble |
| Esters | Ethyl Acetate | Slightly to Moderately Soluble |
| Halogenated Alkanes | Dichloromethane, Chloroform | Soluble |
| Aromatic Hydrocarbons | Toluene | Moderately Soluble |
| Ethers | Diethyl Ether | Moderately Soluble |
| Non-polar Solvents | Hexane | Sparingly Soluble to Insoluble |
| Aqueous | Water | Insoluble |
Note: This table is predictive and based on the solubility of structurally similar compounds. Actual quantitative solubility should be determined experimentally.
Experimental Protocol for Solubility Determination
While specific experimental protocols for determining the solubility of this compound have not been found in the reviewed literature, a general and widely accepted method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method. This method is reliable and provides thermodynamic solubility data.
Isothermal Shake-Flask Method: A Standard Protocol
This protocol outlines the steps to determine the equilibrium solubility of a compound.
1. Materials and Equipment:
- This compound (solid)
- Selected organic solvents (analytical grade)
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PTFE)
2. Experimental Workflow:
The following diagram illustrates the general workflow for the isothermal shake-flask solubility determination method.
Caption: Experimental workflow for solubility determination.
3. Procedure:
-
An excess amount of solid this compound is added to a series of vials.
-
A known volume of the desired organic solvent is added to each vial.
-
The vials are tightly sealed to prevent solvent evaporation.
-
The vials are placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitated for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
After the equilibration period, the samples are allowed to stand to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, the samples are centrifuged.
-
A clear aliquot of the supernatant is carefully withdrawn using a pipette.
-
The aliquot is immediately filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
The filtered solution is then appropriately diluted with a suitable solvent.
-
The concentration of this compound in the diluted sample is determined using a calibrated analytical method such as HPLC or GC.
-
The solubility is then calculated from the measured concentration and the dilution factor, and is typically expressed in units such as g/L, mg/mL, or mol/L.
4. Data Analysis:
A standard calibration curve for this compound should be prepared using solutions of known concentrations to accurately quantify the solubility. The experiment should be performed in triplicate to ensure the reproducibility of the results.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not extensively documented, qualitative predictions based on related compounds suggest good solubility in many common organic solvents and poor solubility in water. For precise applications, it is imperative that researchers and drug development professionals determine the solubility experimentally. The provided isothermal shake-flask method offers a robust and reliable protocol for obtaining accurate and reproducible solubility data. This information is fundamental for the successful design of synthetic routes, formulation development, and other applications of this versatile chemical intermediate.
An In-depth Technical Guide to the Long-Term Stability and Storage of 1-Bromo-4-(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the long-term stability and recommended storage conditions for 1-Bromo-4-(bromomethyl)naphthalene. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this reagent in their studies.
Chemical Properties and Recommended Storage
This compound is a solid chemical compound with the molecular formula C₁₁H₈Br₂. Due to its chemical structure, which includes a reactive bromomethyl group, the compound is susceptible to degradation if not stored under appropriate conditions.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | To minimize thermal degradation and slow down potential decomposition reactions. |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen)[1] | To prevent oxidation and reaction with atmospheric moisture. |
| Light Exposure | Store in the dark | To prevent photolytic degradation. |
| Container | Tightly sealed, appropriate container | To prevent exposure to air and moisture. |
Potential Degradation Pathways
While specific long-term stability studies on this compound are not extensively available in the public domain, its chemical structure suggests several potential degradation pathways. The presence of a benzylic bromide-like functional group makes the bromomethyl moiety highly reactive and susceptible to nucleophilic substitution and elimination reactions.
-
Hydrolysis: Reaction with water or moisture can lead to the hydrolysis of the bromomethyl group, forming 1-bromo-4-(hydroxymethyl)naphthalene and hydrobromic acid. This is a common degradation pathway for similar benzylic halides.
-
Oxidation: Exposure to air and light can promote oxidation, potentially leading to the formation of 1-bromo-4-naphthaldehyde and other related impurities.
-
Photodegradation: Like many aromatic compounds, this compound may be sensitive to light, which can induce the formation of radical species and lead to a variety of degradation products.
Below is a diagram illustrating the hypothesized degradation pathways.
Caption: Hypothesized degradation pathways for this compound.
Experimental Protocol for Forced Degradation Studies
To comprehensively assess the stability of this compound and identify its degradation products, a forced degradation study is recommended. The following protocol outlines a systematic approach to investigating the effects of various stress conditions.
Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A glassware
Analytical Method:
A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile.
-
Detector: UV detector at an appropriate wavelength (determined by UV scan).
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
Forced Degradation Experimental Workflow:
The following diagram outlines the workflow for the forced degradation study.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Bromo-4-(bromomethyl)naphthalene (CAS No. 79996-99-9).[1][2] Due to the limited availability of directly published spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. Detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data are also provided to facilitate empirical validation.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of related naphthalene derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.2 - 8.0 | d | 1H | Ar-H |
| ~ 7.8 - 7.5 | m | 4H | Ar-H |
| ~ 7.4 - 7.2 | d | 1H | Ar-H |
| ~ 4.9 | s | 2H | -CH₂Br |
Predicted solvent: CDCl₃. Predictions are based on analogous compounds such as 1-(bromomethyl)naphthalene.[3]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 135 - 130 | Quaternary Ar-C |
| ~ 130 - 120 | Ar-CH |
| ~ 33 | -CH₂Br |
Predicted solvent: CDCl₃. Predictions are based on analogous compounds.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 298/300/302 | [M]⁺, [M+2]⁺, [M+4]⁺ (due to two Br isotopes) |
| 221/219 | [M - Br]⁺ |
| 141 | [M - Br - HBr]⁺ or [C₁₁H₈]⁺ |
Ionization method: Electron Ionization (EI). The presence of two bromine atoms will result in a characteristic isotopic pattern.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 1600, 1510, 1460 | Aromatic C=C skeletal vibrations |
| ~ 1260 | C-H in-plane bending |
| ~ 830 - 750 | Aromatic C-H out-of-plane bending |
| ~ 650 - 550 | C-Br stretch |
Sample preparation: KBr pellet or thin solid film.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[4]
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube.[4]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[5]
-
For direct infusion, the solution can be introduced into the ion source via a syringe pump.
-
For analysis coupled with gas chromatography (GC-MS), the sample should be dissolved in a GC-compatible solvent like dichloromethane.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Thin Solid Film): [6]
-
Sample Preparation:
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[6]
-
Apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[6]
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty sample compartment should be collected prior to sample analysis.
-
Visualizations
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-(Bromomethyl)naphthalene(3163-27-7) 1H NMR spectrum [chemicalbook.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
Revolutionizing Therapeutics: A Technical Guide to Advanced Materials in Drug Development
Introduction
The convergence of materials science and pharmacology has catalyzed a paradigm shift in drug development, offering unprecedented control over therapeutic delivery, tissue regeneration, and real-time diagnostics. This technical guide provides an in-depth exploration of the core principles and applications of advanced materials, tailored for researchers, scientists, and drug development professionals. We delve into the fabrication and functionalization of key material systems, presenting detailed experimental protocols, quantitative performance data, and visual representations of underlying mechanisms and workflows.
Nanocarriers for Targeted Drug Delivery: The PLGA Nanoparticle Platform
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are at the forefront of nano-drug delivery systems due to their biodegradability, biocompatibility, and the ability to provide controlled release of encapsulated therapeutics.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Particle Size Range | 50 - 400 nm | [2] |
| Zeta Potential Range | -30 to +30 mV | [2] |
| Drug Loading (Example: Curcumin) | ~32 wt% | [3] |
| Encapsulation Efficiency | Method-dependent | [4] |
Experimental Protocol: Fabrication of PLGA Nanoparticles via Single Emulsion-Solvent Evaporation
This protocol describes the fabrication of PLGA nanoparticles encapsulating a hydrophobic drug using the single emulsion-solvent evaporation method.[5][6]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Distilled water
Equipment:
-
Sonicator
-
Centrifuge
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve 250 mg of PLGA and the desired amount of the hydrophobic drug in 5 ml of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% w/v PVA solution by dissolving 1 g of PVA in 100 ml of distilled water with heating and stirring. Cool to room temperature.
-
Emulsification: Add the organic phase to the aqueous phase and immediately sonicate the mixture on an ice bath. The sonicator probe should be immersed approximately 1 cm into the liquid.
-
Solvent Evaporation: After sonication, transfer the emulsion to a rotary evaporator to remove the dichloromethane.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the PLGA nanoparticles. The supernatant can be discarded.
-
Washing: Resuspend the nanoparticle pellet in distilled water and centrifuge again. Repeat this washing step twice to remove excess PVA.
-
Storage: Resuspend the final nanoparticle pellet in a suitable buffer or lyoprotectant for storage.
Experimental Workflow
Bio-inks for Tissue Engineering: 3D Printing of Hydrogel Scaffolds
Three-dimensional (3D) printing of hydrogel scaffolds provides a versatile platform for creating complex, patient-specific constructs that can support cell growth and tissue regeneration.[7][8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Gelatin Concentration for Adipose Tissue Mimicry | 15% w/v | [8] |
| MBA Crosslinker Concentration | 0.4% w/v | [8] |
| Optimal Crosslinking Temperature (Gelatin) | 20°C | [8] |
| Cell Penetration into dHAM Scaffold | up to 17.68 µm |
Experimental Protocol: Extrusion-Based 3D Printing of a Sodium Alginate/Collagen Hydrogel Scaffold
This protocol outlines the steps for fabricating a hybrid hydrogel scaffold using an extrusion-based 3D printer.[7]
Materials:
-
Sodium alginate
-
Type I collagen
-
Calcium chloride (crosslinking agent)
-
Cell culture medium
Equipment:
-
Extrusion-based 3D bioprinter
-
Sterile printing nozzle
-
Petri dish
Procedure:
-
Bio-ink Preparation: Prepare a sterile solution of sodium alginate and Type I collagen in cell culture medium at the desired concentration.
-
Printer Setup: Load the bio-ink into a sterile syringe and attach a printing nozzle. Install the syringe into the extrusion head of the 3D bioprinter.
-
Scaffold Design: Create or load a 3D model of the desired scaffold geometry into the printer's software.
-
Printing: Extrude the bio-ink layer-by-layer into a petri dish containing a calcium chloride solution to initiate crosslinking.
-
Post-Printing Crosslinking: After printing, allow the scaffold to remain in the calcium chloride solution for a sufficient time to ensure complete crosslinking.
-
Washing: Wash the scaffold with sterile cell culture medium to remove excess calcium chloride.
-
Cell Seeding (Optional): The scaffold can be seeded with cells either during the printing process (if the cells are mixed into the bio-ink) or after fabrication.
Logical Relationship of 3D Bioprinting Components
Advanced Diagnostics: Graphene-Based Biosensors
Graphene and its derivatives offer exceptional electronic properties, large surface area, and biocompatibility, making them ideal materials for the fabrication of highly sensitive and selective biosensors.[9]
Quantitative Data Summary
| Parameter | Value | Reference |
| Sensitivity (LIG Glucose Biosensor) | 43.15 µA mM⁻¹ cm⁻² | [1][10] |
| Limit of Detection (LIG Glucose Biosensor) | 0.431 mM | [1][10] |
| Linear Detection Range (LIG Glucose Biosensor) | up to 8 mM | [1][10] |
| Response Time (xGnP Glucose Biosensor) | < 5 s | [11] |
Experimental Protocol: Fabrication of a Laser-Induced Graphene (LIG) Glucose Biosensor
This protocol details the fabrication of an enzymatic glucose biosensor on a flexible polymer substrate.[1][10]
Materials:
-
Polyimide film
-
Chitosan
-
Glucose oxidase (GOx)
-
Phosphate buffered saline (PBS)
Equipment:
-
UV laser engraving system (450 nm)
-
Electrochemical workstation
Procedure:
-
LIG Electrode Fabrication: Use a UV laser to directly engrave the desired electrode pattern onto a polyimide film. This process carbonizes the polymer, forming a porous graphene structure.
-
Enzyme Immobilization: Prepare a chitosan-GOx composite solution. Drop-cast the solution onto the surface of the LIG electrode and allow it to dry, physically immobilizing the enzyme.
-
Electrochemical Characterization: Connect the fabricated LIG biosensor to an electrochemical workstation.
-
Glucose Detection: Perform chronoamperometric measurements by applying a constant potential and measuring the current response upon the addition of different concentrations of glucose to a PBS solution. The current generated is proportional to the glucose concentration.
Signaling Pathway for Enzymatic Glucose Detection
Smart Polymers for Controlled Release: pH-Responsive Systems
Stimuli-responsive polymers, particularly those sensitive to pH changes, are engineered to release their therapeutic payload in specific microenvironments, such as the acidic milieu of a tumor or the varying pH of the gastrointestinal tract.[12][13]
Experimental Protocol: Synthesis of PEG-g-poly(MAA) pH-Responsive Nanogels
This protocol describes the synthesis of a pH-responsive hydrogel via free radical polymerization.[14]
Materials:
-
Poly(ethylene glycol) (PEG)
-
Methacrylic acid (MAA)
-
Methylene bis(acrylamide) (MBA) (crosslinker)
-
Potassium persulfate (initiator)
-
Nitrogen gas
Equipment:
-
Hot-plate magnetic stirrer
-
Water bath
-
Test tubes
Procedure:
-
Solution Preparation: Prepare an aqueous solution of PEG, MAA, and MBA at the desired concentrations.
-
Inert Atmosphere: Stir the solution on a hot-plate magnetic stirrer at 37°C and purge with nitrogen gas to remove oxygen, which can inhibit polymerization.
-
Initiation: Initiate the polymerization by adding potassium persulfate to the solution.
-
Polymerization: Dispense the solution into test tubes, seal them, and place them in a water bath at 70°C for 24 hours to allow the polymerization and crosslinking to occur.
-
Purification: After polymerization, the resulting hydrogel can be purified by dialysis to remove unreacted monomers and initiator.
Logical Relationship of pH-Responsive Drug Release
Immunomodulatory Biomaterials
Biomaterials can be designed to actively modulate the host immune response, promoting tissue regeneration over a chronic inflammatory foreign body reaction. This is often achieved by influencing macrophage polarization.
Experimental Workflow: Evaluating the Immunomodulatory Effect of a Biomaterial
This generalized workflow is based on common practices in the field to assess how a biomaterial influences macrophage phenotype.
Procedure:
-
Biomaterial Implantation: Implant the biomaterial scaffold into a relevant animal model (e.g., subcutaneous or in a specific tissue defect).
-
Tissue Harvest: At predetermined time points, harvest the tissue surrounding the implant.
-
Cell Isolation: Digest the tissue to create a single-cell suspension.
-
Macrophage Identification and Phenotyping: Use flow cytometry to identify macrophages (e.g., using F4/80 as a marker in mice) and then phenotype them based on the expression of M1 (pro-inflammatory, e.g., iNOS, CD86) and M2 (pro-regenerative, e.g., CD206, Arginase-1) markers.
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) on the isolated cells or the bulk tissue to quantify the expression of genes associated with M1 and M2 phenotypes.
-
Histological Analysis: Use immunohistochemistry or immunofluorescence on tissue sections to visualize the spatial distribution of M1 and M2 macrophages around the biomaterial.
Signaling Pathway of Macrophage Polarization
The strategic design and application of advanced materials are fundamental to the next generation of therapeutics. The protocols and conceptual frameworks presented in this guide offer a foundation for researchers to explore and innovate in the fields of drug delivery, tissue engineering, and diagnostics. As our understanding of material-biology interactions deepens, so too will our capacity to develop safer, more effective, and personalized medical treatments.
References
- 1. Laser-Induced Graphene-Based Enzymatic Biosensor for Glucose Detection | MDPI [mdpi.com]
- 2. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrically controlled drug release using pH-sensitive polymer films - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Poly(lactic-co-glycolic acid) nanoparticle fabrication, functionalization, and biological considerations for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. researchgate.net [researchgate.net]
- 7. 3D Printing of Hybrid-Hydrogel Materials for Tissue Engineering: a Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogels for 3D bioprinting in tissue engineering and regenerative medicine: Current progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Theoretical Reactivity and Electronic Properties of 1-Bromo-4-(bromomethyl)naphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical reactivity profile and electronic properties of the bifunctional naphthalene derivative, 1-Bromo-4-(bromomethyl)naphthalene. This compound holds significant potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages a combination of information from closely related analogs and theoretical predictions to offer valuable insights for researchers.
Physicochemical and Electronic Properties
The electronic properties of naphthalene derivatives are significantly influenced by the nature and position of their substituents. The introduction of a bromine atom and a bromomethyl group, both of which are electron-withdrawing, is expected to modulate the energy of the frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation, in turn, governs the molecule's reactivity, electronic transitions, and overall stability.
A study on 1-Bromo-4-methylnaphthalene using Density Functional Theory (DFT) provides valuable insights into its electronic structure, including analyses of the HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBO).[1] It is anticipated that the additional bromine atom in the methyl group of this compound will further lower the HOMO and LUMO energy levels, potentially leading to a smaller HOMO-LUMO gap and influencing its charge transfer properties.
Table 1: Summary of Physicochemical and Predicted Electronic Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₈Br₂ | [2] |
| Molecular Weight | 299.99 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Predicted HOMO Energy | Unavailable (predicted to be lower than 1-Bromo-4-methylnaphthalene) | N/A |
| Predicted LUMO Energy | Unavailable (predicted to be lower than 1-Bromo-4-methylnaphthalene) | N/A |
| Predicted HOMO-LUMO Gap | Unavailable (predicted to be smaller than 1-Bromo-4-methylnaphthalene) | N/A |
Note: Predicted electronic properties are based on theoretical considerations and data from analogous compounds.[1]
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound can be adapted from a patented method for the synthesis of 4-bromonaphthalene-1-carbonitrile, where it is a key intermediate.[3] The synthesis involves a two-step process starting from 1-methylnaphthalene.
Step 1: Bromination of 1-Methylnaphthalene
This step introduces a bromine atom onto the naphthalene ring, yielding 4-Bromo-1-methylnaphthalene.
Step 2: Radical Bromination of 4-Bromo-1-methylnaphthalene
The methyl group of 4-Bromo-1-methylnaphthalene is then brominated to give the final product, this compound.
Detailed Experimental Protocol (Adapted from CN106366018A[3])
-
Step 1: Synthesis of 4-Bromo-1-methylnaphthalene.
-
In a suitable reaction vessel, dissolve 1-methylnaphthalene in a solvent such as carbon tetrachloride.
-
Add a brominating agent, for example, N-bromosuccinimide (NBS).
-
The reaction is typically carried out at an elevated temperature.
-
Monitor the reaction progress using a suitable analytical technique like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄).
-
The crude product is then purified, for instance, by distillation under reduced pressure.
-
-
Step 2: Synthesis of this compound.
-
Dissolve 4-Bromo-1-methylnaphthalene (from Step 1) in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide (BPO).
-
Heat the mixture to reflux (approximately 70-78°C) and maintain for a sufficient period (e.g., overnight).
-
Monitor the reaction completion by TLC or GC.
-
After cooling to room temperature, the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
-
Table 2: Key Reagents and Reaction Conditions
| Step | Reactants | Reagents | Solvent | Temperature |
| 1 | 1-Methylnaphthalene | N-Bromosuccinimide | Carbon Tetrachloride | Elevated |
| 2 | 4-Bromo-1-methylnaphthalene | N-Bromosuccinimide, Benzoyl Peroxide | Carbon Tetrachloride | 70-78°C (Reflux) |
Theoretical Reactivity Profile
The reactivity of this compound is characterized by the distinct functionalities of its two bromo-substituents.
Reactivity of the Bromomethyl Group
The bromomethyl group (-CH₂Br) is a benzylic halide, which makes the carbon atom highly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2 mechanisms). The benzylic position can stabilize a carbocation intermediate, facilitating Sₙ1 reactions. This high reactivity allows for the facile introduction of a variety of functional groups, making it a valuable synthon in the construction of more complex molecules.
Reactivity of the Aryl Bromide
The bromine atom directly attached to the naphthalene ring behaves as a typical aryl bromide. This functionality is a key participant in numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular architectures.
The dual reactivity of this compound makes it a bifunctional building block. The differential reactivity of the benzylic bromide and the aryl bromide can be exploited for sequential and selective functionalization, providing a strategic advantage in multi-step syntheses.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from 1-methylnaphthalene.
Caption: Synthetic pathway to this compound.
Reactivity Profile
This diagram outlines the key reactive sites and potential transformations of this compound.
Caption: Reactivity map of this compound.
Conclusion
This compound is a promising bifunctional intermediate with significant potential in synthetic organic chemistry and drug discovery. Its dual reactivity, stemming from the benzylic bromide and aryl bromide moieties, allows for a wide range of chemical transformations. While direct experimental data on its electronic properties are scarce, theoretical predictions based on analogous compounds suggest that it possesses interesting electronic characteristics that can be fine-tuned for various applications. The synthetic protocol outlined in this guide provides a practical starting point for its preparation. Further experimental and computational investigations are warranted to fully elucidate the properties and unlock the full potential of this versatile molecule.
References
An In-depth Technical Guide to 1-Bromo-4-(bromomethyl)naphthalene for Researchers and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-4-(bromomethyl)naphthalene, a key intermediate in synthetic organic chemistry with significant potential in the development of novel therapeutic agents. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its application as a versatile building block. Particular focus is given to its prospective role in the synthesis of targeted therapies, such as STAT3 inhibitors for oncology applications. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.
Chemical Identity and Synonyms
The compound with the CAS Number 79996-99-9 is officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound . While this is the standard nomenclature, several synonyms are also used in literature and commercial listings, although less frequently.
Table 1: IUPAC Name and Synonyms
| Type | Name |
| IUPAC Name | This compound |
| Synonym(s) | 4-Bromo-1-(bromomethyl)naphthalene |
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety information is paramount for the handling, application, and storage of this compound. The data presented below has been aggregated from various chemical suppliers and databases.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 79996-99-9 | [1] |
| Molecular Formula | C₁₁H₈Br₂ | [1] |
| Molecular Weight | 299.99 g/mol | |
| Physical Form | Solid | |
| Purity | ≥97% | |
| Storage Temperature | 2-8°C (Inert atmosphere) | |
| InChI | 1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |
| InChI Key | FHXASJKBBLIBAQ-UHFFFAOYSA-N |
Safety and Handling:
This compound is classified as a hazardous substance. It is associated with the following hazard statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled) and H314 (Causes severe skin burns and eye damage). The signal word for this chemical is "Danger". Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through the bromination of 4-Bromo-1-methylnaphthalene. The following protocol is adapted from established methodologies for benzylic bromination.
3.1. Synthesis of this compound
This procedure details the radical bromination of the methyl group of 4-bromo-1-methylnaphthalene.
-
Materials:
-
4-Bromo-1-methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1-methylnaphthalene in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.
-
Applications in Drug Discovery and Development
The bifunctional nature of this compound, possessing both a reactive bromomethyl group and an aryl bromide, makes it a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical applications. Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer properties.
4.1. Role as a Synthetic Intermediate in Targeted Cancer Therapy
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that has been identified as a key driver in the development and progression of many human cancers, including triple-negative breast cancer[2]. Constitutively activated STAT3 promotes tumor cell proliferation, survival, and metastasis. Consequently, the development of small molecule inhibitors of STAT3 is a promising strategy in oncology.
Naphthalene-based compounds have been investigated as potential STAT3 inhibitors[2]. The rigid naphthalene scaffold can serve as a core structure to which various functional groups can be appended to optimize binding to the STAT3 protein. This compound is an ideal starting material for the synthesis of such inhibitors. The bromomethyl group can be readily displaced by a variety of nucleophiles to introduce side chains that can interact with specific residues in the STAT3 binding pocket. The aryl bromide provides a handle for further modifications, such as cross-coupling reactions, to build more complex molecular architectures.
Below is a conceptual workflow illustrating the use of this compound in the synthesis of a hypothetical STAT3 inhibitor.
References
Methodological & Application
Synthesis of 1-Bromo-4-(bromomethyl)naphthalene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-Bromo-4-(bromomethyl)naphthalene, a key intermediate in organic synthesis and drug discovery. The synthesis involves the radical-initiated benzylic bromination of 1-Bromo-4-methylnaphthalene using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator. This method offers a reliable and efficient route to the desired product. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable bifunctional building block in organic synthesis. The presence of both a bromo substituent on the naphthalene ring and a bromomethyl group allows for sequential and selective functionalization, making it a versatile precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals and materials with novel electronic properties. The protocol described herein utilizes a well-established method for benzylic bromination, providing a practical guide for laboratory synthesis.
Data Presentation
A summary of the key quantitative data for the synthesis of this compound is presented in Table 1.
Table 1: Summary of Quantitative Data
| Parameter | Value |
| Starting Material | 1-Bromo-4-methylnaphthalene |
| Product | This compound |
| Molecular Formula | C₁₁H₈Br₂ |
| Molecular Weight | 299.99 g/mol |
| Typical Yield | Not explicitly reported in literature, but expected to be moderate to high based on analogous reactions. |
| Physical Appearance | Solid |
| Melting Point | 98-100 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.25-8.23 (m, 1H), 8.12-8.09 (m, 1H), 7.70 (d, J=7.6 Hz, 1H), 7.65-7.58 (m, 2H), 7.42 (d, J=7.6 Hz, 1H), 4.93 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 134.5, 132.4, 131.8, 130.5, 128.8, 128.0, 127.5, 126.9, 123.7, 123.2, 32.1 |
Experimental Protocol
This protocol is adapted from established procedures for benzylic bromination of similar naphthalene derivatives.
Materials:
-
1-Bromo-4-methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Bromo-4-methylnaphthalene (1.0 eq) in anhydrous carbon tetrachloride (approximately 10-15 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.05 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (the boiling point of CCl₄ is approximately 77 °C) using a heating mantle. The reaction is typically initiated by the decomposition of AIBN and can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). The reaction time can vary but is generally in the range of 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Isolation of Crude Product: Filter the mixture through a Büchner funnel to remove the succinimide. Wash the solid residue with a small amount of cold carbon tetrachloride.
-
Purification: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator. The crude product, an off-white to yellowish solid, can be further purified by recrystallization from a suitable solvent system, such as hexane or a mixture of ethyl acetate and hexane, to yield pure this compound.
Safety Precautions:
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Azobisisobutyronitrile is a flammable solid and can decompose exothermically. Avoid heating it directly.
-
Carbon tetrachloride is a toxic and environmentally hazardous solvent. All operations involving CCl₄ should be performed in a fume hood with appropriate personal protective equipment.
-
The reaction can be exothermic once initiated. Careful monitoring and control of the heating are necessary.
Visualizations
Diagram 1: Reaction Scheme
Application Note: A Detailed Protocol for Nucleophilic Substitution on the Bromomethyl Group
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleophilic substitution reactions involving the bromomethyl group, particularly on benzylic and related systems, are fundamental transformations in organic synthesis. The benzylic carbon of a bromomethyl group is susceptible to attack by a wide range of nucleophiles. This reactivity is attributed to the ability of the adjacent aromatic ring to stabilize the transition state of an Sₙ2 reaction or a potential carbocation intermediate in an Sₙ1 pathway.[1] Primary benzylic halides, such as benzyl bromide, typically react via an Sₙ2 mechanism. This versatility allows for the introduction of diverse functional groups, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials. This document provides detailed protocols for several common nucleophilic substitution reactions on the bromomethyl group.
General Reaction Principle
The core of the reaction is the displacement of the bromide ion (Br⁻), a good leaving group, from the electrophilic methylene carbon by a nucleophile (Nu⁻). The reaction proceeds efficiently with a variety of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon.
General Scheme: Ar-CH₂-Br + Nu⁻ → Ar-CH₂-Nu + Br⁻
Quantitative Data Summary
The efficiency of nucleophilic substitution on benzyl bromide is influenced by the nucleophile, solvent, temperature, and reaction time. The following table summarizes quantitative data from various reported experimental protocols.
| Nucleophile (Nu⁻) | Substrate | Molar Ratio (Substrate:Nu) | Solvent | Temperature | Time | Yield (%) | Reference |
| Sodium Azide (NaN₃) | Benzyl Bromide | 1 : 1.5 | DMSO | Ambient | Overnight | 73 | [2] |
| Sodium Azide (NaN₃) | Benzyl Bromide | 1 : 2 | DMSO | Room Temp | 5 h | 99 | [3] |
| Sodium Azide (NaN₃) | Benzyl Bromide | 1 : 1 | DMSO | Room Temp | Overnight | 94 | [3] |
| Sodium Azide (NaN₃) | Benzyl Bromide | 1 : 2 | DMF | Room Temp | 12 h | Up to 99 | [3] |
| Sodium Cyanide (NaCN) | 3-(Bromomethyl)selenophene | 1 : 1.2 | DMSO | 90 °C | 2-4 h | N/A | [4] |
| Piperidine | 3-(Bromomethyl)selenophene | 1 : 2 | DMF / Ethanol | 50-60 °C | 2-6 h | N/A | [4] |
| 2-Naphthoxide | 1-Bromobutane | 1 : 1.3 | Ethanol | Reflux (78 °C) | 50 min | N/A | [5] |
| Potassium Thiocyanate (KSCN) | Benzyl Halides | N/A | Water / DMC | N/A | N/A | High Yields | [6] |
Experimental Protocols
Safety Precaution: Benzyl bromide is a lachrymator and corrosive. Sodium azide and sodium cyanide are highly toxic. Organic azides can be explosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Protocol 1: Synthesis of Benzyl Azide from Benzyl Bromide [2][3]
This protocol describes the synthesis of an organic azide, a versatile intermediate for click chemistry and the synthesis of amines.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[3]
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq.) in DMSO (approx. 20 mL per 2 mL of benzyl bromide).
-
Carefully add sodium azide (1.5 eq.) to the solution in portions.[2]
-
Stir the reaction mixture at ambient temperature overnight. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, slowly add water to quench the reaction. Note: this can be an exothermic process.[2][3]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 portions).[2][3]
-
Combine the organic layers and wash sequentially with water and then brine.[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield benzyl azide as an oil.[2][3]
Protocol 2: Williamson Ether Synthesis using a Bromomethyl Compound [5][7]
This protocol details the formation of an ether by reacting an alkoxide or phenoxide with a bromomethyl group. This example uses 2-naphthol as the nucleophile precursor.
Materials:
-
A compound containing a bromomethyl group (e.g., Benzyl Bromide) (1.3 eq.)
-
A phenol or alcohol (e.g., 2-naphthol) (1.0 eq.)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[7]
-
Ethanol
-
Ice-cold water
Procedure:
-
To a 5 mL conical reaction vial with a spin vane, add 2-naphthol (1.0 eq.) and ethanol (2.5 mL).
-
Begin stirring and add crushed solid sodium hydroxide (1.0 eq.).[5]
-
Equip the vial with a condenser and heat the solution to reflux for 10 minutes to form the naphthoxide nucleophile.[5]
-
Allow the solution to cool slightly, then add the bromomethyl compound (1.3 eq.) via syringe.
-
Reheat the reaction to reflux for 50-60 minutes.
-
After the reaction is complete, cool the vial and transfer the contents to a small Erlenmeyer flask.
-
Add ice chunks and ~1 mL of ice-cold water to precipitate the solid ether product.[5]
-
Collect the solid product by vacuum filtration using a Hirsch funnel, washing with a small amount of ice-cold water.
-
Dry the product on a watch glass. The product can be further purified by recrystallization if necessary.
Protocol 3: Gabriel Synthesis of a Primary Amine [8][9][10]
The Gabriel synthesis is an effective method for preparing primary amines from alkyl halides, avoiding the over-alkylation common with other methods.[9]
Materials:
-
Potassium phthalimide
-
A compound containing a bromomethyl group (e.g., Benzyl Bromide)
-
Dimethylformamide (DMF)
-
Hydrazine hydrate (N₂H₄·H₂O) or acid (e.g., HCl) for hydrolysis[10]
-
Ethanol
Procedure:
-
N-Alkylation: In a round-bottom flask, suspend potassium phthalimide (1.0 eq.) in DMF.
-
Add the bromomethyl compound (1.0 eq.) to the suspension.
-
Heat the reaction mixture with stirring. The reaction can be slow but is accelerated in DMF.[11] Monitor the reaction by TLC until the starting halide is consumed.
-
Cool the mixture, pour it into water, and filter the resulting precipitate to collect the crude N-alkylphthalimide intermediate.
-
Amine Liberation (Hydrazinolysis): Suspend the crude N-alkylphthalimide in ethanol.
-
Add hydrazine hydrate (1.0 - 1.5 eq.) and reflux the mixture. A precipitate of phthalhydrazide will form.[10]
-
Cool the reaction mixture and acidify with aqueous HCl to dissolve the desired amine product and ensure complete precipitation of phthalhydrazide.
-
Filter off the phthalhydrazide solid.
-
Make the filtrate basic with a strong base (e.g., NaOH) to deprotonate the amine salt, which can then be extracted with an organic solvent.
-
Dry the organic extract and remove the solvent to yield the primary amine.
Visualizations
Caption: A typical experimental workflow for nucleophilic substitution.
Caption: Sₙ2 reaction pathway for nucleophilic substitution.
References
- 1. quora.com [quora.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Show how Gabriel syntheses are used to prepare the following amin... | Study Prep in Pearson+ [pearson.com]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for the Derivatization of 1-Bromo-4-(bromomethyl)naphthalene in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic derivatization of 1-Bromo-4-(bromomethyl)naphthalene, a versatile bifunctional scaffold for the development of novel therapeutic agents. The naphthalene core is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of two distinct reactive handles in this compound—a reactive benzylic bromide and an aryl bromide—allows for sequential and regioselective functionalization, making it an attractive starting material for the construction of diverse chemical libraries for drug discovery.
Overview of Derivatization Strategies
This compound offers two primary sites for chemical modification:
-
The Bromomethyl Group (-CH₂Br): This functional group is highly susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of heteroatom-containing functionalities.
-
The Bromo Group (-Br) on the Naphthalene Ring: This aryl bromide is amenable to various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to introduce diverse substituents.
These two sites can be functionalized selectively, providing a powerful platform for creating a wide array of derivatives with potential pharmaceutical applications.
Experimental Protocols
Derivatization via Nucleophilic Substitution at the Bromomethyl Group
This protocol details the synthesis of a tertiary amine derivative, a common structural motif in many biologically active molecules, by reacting this compound with a secondary amine.
Protocol: Synthesis of 1-(4-Bromonaphthalen-1-yl)-N,N-dimethylmethanamine
Materials:
-
This compound
-
Dimethylamine solution (2 M in THF)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).
-
Stir the suspension at room temperature for 10 minutes.
-
Add dimethylamine solution (2.0 mmol, 2.0 equivalents) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (30 mL) and saturated sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-(4-Bromonaphthalen-1-yl)-N,N-dimethylmethanamine.
Derivatization via Suzuki-Miyaura Cross-Coupling at the Bromo Group
This protocol describes the formation of a C-C bond at the C1 position of the naphthalene ring using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-(Bromomethyl)-1-phenylnaphthalene
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser with nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).
-
Heat the reaction mixture to 90°C under a nitrogen atmosphere.
-
Stir vigorously and monitor the reaction by TLC.
-
After completion (typically 8-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (20 mL) and then brine (20 mL).
-
Separate the organic layer and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-(Bromomethyl)-1-phenylnaphthalene.
Data Presentation: Biological Activity of Naphthalene Derivatives
While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the following table summarizes the anticancer activity of structurally related naphthalene derivatives to indicate the potential of this compound class.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | Varies | [3] |
| Naphthalene-chalcone derivatives | MCF-7 (Breast) | 1.42 ± 0.15 to >10 | [4] |
| Naphthalen-1-yloxyacetamide derivatives | MCF-7 (Breast) | Varies, with the most potent showing an IC₅₀ of 0.078 µM as an aromatase inhibitor. | [5] |
| Naphthalene-1,4-dione analogues | HEC1A (Endometrial) | ~1 to 6.4 | [6] |
| 4-Bromo-1,8-Naphthalimide derivatives | SKOV3 (Ovarian) | 3.02 to 15.37 | [7] |
Visualizations
Experimental Workflows
Caption: Workflow for nucleophilic substitution.
Caption: Workflow for Suzuki-Miyaura coupling.
Potential Signaling Pathway in Cancer
Certain naphthalene derivatives have been shown to exert their anticancer effects by modulating key signaling pathways. The following diagram illustrates a potential mechanism of action for naphthalene-based anticancer agents, focusing on the inhibition of CREB-mediated gene transcription, a pathway often dysregulated in cancer.[1]
Caption: Inhibition of CREB-mediated transcription.
Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The biological activities and signaling pathways described are based on studies of related naphthalene derivatives and may not be directly applicable to all derivatives of this compound. Further biological evaluation is necessary to determine the specific activities and mechanisms of action of newly synthesized compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: On-Surface Polymerization Reactions on Au(111)
Audience: Researchers, scientists, and drug development professionals.
Introduction: On-surface synthesis is a powerful bottom-up approach for creating atomically precise one-dimensional (1D) and two-dimensional (2D) polymers and nanostructures directly on a catalytically active surface.[1] The Au(111) single crystal is a widely used substrate due to its relative inertness, which allows for the diffusion and self-assembly of precursor molecules, and its ability to catalyze specific polymerization reactions, such as Ullmann-like coupling, at elevated temperatures.[1][2] This document provides a detailed protocol for the experimental setup of on-surface polymerization reactions on Au(111) within an ultra-high vacuum (UHV) environment, from substrate preparation to final polymer characterization.
Experimental Workflow
The entire process, from preparing the substrate to analyzing the final polymeric structures, is conducted in-situ under UHV conditions to prevent contamination. The workflow involves three main stages: substrate preparation, molecular deposition, and thermally induced polymerization, with characterization performed at each critical step.
Caption: Experimental workflow for on-surface polymerization on Au(111).
Detailed Protocols
Protocol 1: Au(111) Substrate Preparation
This protocol aims to produce an atomically clean and well-ordered Au(111) surface, identifiable by its characteristic herringbone reconstruction.[3] All steps are performed in a UHV chamber with a base pressure below 2 × 10⁻¹⁰ mbar.[4]
-
Sputtering: The Au(111) single crystal is subjected to multiple cycles of sputtering with Argon ions (Ar⁺). This physically removes layers of contaminants from the surface.[4][5]
-
Annealing: Following each sputtering cycle, the crystal is annealed at high temperature. This process repairs the crystal lattice and allows the surface to reconstruct.[4][5]
-
Verification: After several sputter/anneal cycles, the surface cleanliness and reconstruction are verified using Scanning Tunneling Microscopy (STM).[3][4] A pristine surface will show large, atomically flat terraces featuring the herringbone pattern.[3]
| Parameter | Value | Reference |
| UHV Base Pressure | < 2 × 10⁻¹⁰ mbar | [4] |
| Sputtering Ion | Argon (Ar⁺) | [4][5] |
| Sputtering Energy | 1.2 - 1.5 keV | [1][4] |
| Annealing Temperature | 670 - 750 K | [1][4][5] |
Table 1: Summary of Au(111) preparation parameters.
Protocol 2: Monomer Deposition
Precursor molecules are deposited onto the clean Au(111) substrate held at a specific temperature, typically room temperature, via thermal sublimation.[4][6]
-
Degassing: The precursor molecules within a quartz or pyrolytic boron nitride crucible are thoroughly degassed in the UHV chamber at a temperature below their sublimation point to remove adsorbed contaminants.
-
Sublimation: The crucible is heated to the sublimation temperature of the specific monomer. The molecules are deposited onto the Au(111) substrate, which is typically held at room temperature.[4]
-
Coverage Control: The deposition rate and duration are controlled to achieve the desired surface coverage, which often ranges from sub-monolayer to slightly above one monolayer.[4][7] The final coverage is typically confirmed by statistical analysis of large-scale STM images.[7]
-
Post-Deposition Analysis: After deposition, the surface is analyzed with STM to observe the self-assembled structures of the precursor molecules.[4][7]
Protocol 3: Thermally Induced Polymerization and Characterization
Polymerization is initiated by annealing the substrate to specific temperatures, which provides the activation energy for covalent bond formation between precursor molecules.[6][7] This is often a multi-step process.
-
Initial Polymerization: The sample is annealed to a first temperature (T₁) to induce the initial covalent linking of monomers. For Ullmann-like reactions, this step involves the cleavage of carbon-halogen bonds.[1]
-
Secondary Reactions (e.g., Cyclodehydrogenation): For creating structures like graphene nanoribbons, a second annealing step at a higher temperature (T₂) is required. This step induces intramolecular cyclodehydrogenation, leading to the planarization of the polymer chains.[4][7]
-
In-situ Characterization:
-
STM/nc-AFM: Used after each annealing step to provide high-resolution images of the resulting polymer chains, confirming their structure, length, and alignment.[6][7]
-
XPS: X-ray Photoelectron Spectroscopy is employed to track the chemical evolution of the surface, such as the cleavage of C-Br bonds, by monitoring the core-level spectra of the relevant elements.[2]
-
| Precursor Monomer | Deposition Temp. | Polymerization Temp. | Cyclodehydrogenation Temp. | Resulting Structure | Reference |
| 10,10′-dibromo-9,9′-bianthryl (DBBA) | Room Temperature | 200 °C (10 min) | 400 °C (10 min) | 7-armchair Graphene Nanoribbons (7-aGNRs) | [7] |
| Bianthryl derivatives | Room Temperature | N/A | ~427 °C (700 K) | Planarized building blocks | [4] |
| Tetrabrominated porphyrinoid | Room Temperature | 200 °C | N/A | 1D Porphyrinoid Polymer Chains | [6] |
| Brominated copper-tetraphenylporphyrin | Room Temperature | up to 200 °C | 300 °C | 2D Covalently Bonded Network | [2] |
Table 2: Example parameters for monomer deposition and on-surface polymerization.
Key Characterization Techniques
The combination of multiple in-situ surface science techniques is crucial for a comprehensive understanding of the on-surface synthesis process.
| Technique | Abbreviation | Purpose in Workflow |
| Scanning Tunneling Microscopy | STM | Provides real-space images of the surface with sub-molecular resolution. Used to verify substrate cleanliness, monomer self-assembly, and the final polymer structure.[4][8] |
| X-ray Photoelectron Spectroscopy | XPS | A chemical analysis technique that provides information on the elemental composition and chemical bonding states on the surface. Crucial for confirming reaction steps like dehalogenation.[2][8] |
| Non-contact Atomic Force Microscopy | nc-AFM | Offers complementary high-resolution structural imaging, particularly useful for resolving the internal bond structure of the synthesized polymers.[6] |
| Low-Energy Electron Diffraction | LEED | Provides information about the long-range crystalline order of the substrate and the self-assembled molecular layers.[1] |
Table 3: Primary characterization techniques and their roles.
References
- 1. On-Surface Synthesis and Evolution of Self-Assembled Poly(p-phenylene) Chains on Ag(111): A Joint Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Long and isolated graphene nanoribbons by on-surface polymerization on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 1-Bromo-4-(bromomethyl)naphthalene in Organic Semiconductor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(bromomethyl)naphthalene is a versatile bifunctional aromatic compound that holds significant promise as a building block in the synthesis of novel organic semiconductors. Its distinct reactive sites—a bromo substituent on the naphthalene core and a bromomethyl group—allow for selective and sequential functionalization through various cross-coupling and polymerization reactions. This dual reactivity enables the construction of well-defined conjugated polymers and oligomers with tailored electronic and optical properties, making them suitable for a range of applications in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
The naphthalene core imparts desirable characteristics to the resulting semiconductor materials, such as high charge carrier mobility, good thermal stability, and tunable emission properties. The bromo and bromomethyl groups serve as handles for introducing different functionalities and for polymerizing the monomer into extended π-conjugated systems. This application note provides an overview of the potential applications of this compound in organic semiconductor synthesis, along with detailed experimental protocols for key synthetic methodologies.
Potential Synthetic Applications
The unique structure of this compound allows for its use in several polymerization strategies to create conjugated polymers. The two primary reactive sites can be utilized in distinct ways:
-
Poly(naphthalene vinylene) and related derivatives: The bromomethyl group is particularly amenable to polymerization reactions such as the Gilch or Wittig polymerizations to form poly(phenylene vinylene) (PPV) type structures. The bromo group on the naphthalene ring can be retained for post-polymerization modification or can be utilized in Suzuki or Stille coupling reactions.
-
Donor-Acceptor Copolymers: The naphthalene unit can act as a donor or an acceptor moiety depending on the co-monomer. The bromo group is ideal for Suzuki or Stille cross-coupling reactions with a variety of electron-donating or electron-withdrawing monomers to create donor-acceptor copolymers with tailored band gaps.
Data Presentation
While specific quantitative data for organic semiconductors derived directly from this compound is limited in publicly available literature, the following table presents expected performance characteristics based on analogous naphthalene-based polymers. These values are indicative and would need to be confirmed experimentally.
| Property | Expected Value Range |
| Hole Mobility (μh) | 10⁻³ - 10⁻¹ cm²/Vs |
| Electron Mobility (μe) | 10⁻⁴ - 10⁻² cm²/Vs |
| ON/OFF Ratio | > 10⁵ |
| Optical Band Gap (Eg) | 2.2 - 2.8 eV |
| Photoluminescence Emission | 450 - 550 nm (Blue to Green) |
Experimental Protocols
Protocol 1: Synthesis of Poly(1-bromo-4-naphthylene vinylene) via Gilch Polymerization
This protocol describes a plausible synthetic route to a poly(1-bromo-4-naphthylene vinylene) derivative using this compound as the monomer via the Gilch polymerization method.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 g, 3.33 mmol) in anhydrous THF (50 mL) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (0.75 g, 6.67 mmol) in anhydrous THF (20 mL).
-
Slowly add the potassium tert-butoxide solution dropwise to the monomer solution at 0 °C over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The solution may become viscous and change color, indicating polymerization.
-
Quench the reaction by slowly pouring the polymer solution into methanol (200 mL).
-
A precipitate will form. Collect the solid polymer by filtration.
-
Wash the polymer repeatedly with methanol and then with water to remove any remaining salts and oligomers.
-
Dry the polymer under vacuum at 40 °C for 24 hours.
Characterization:
-
The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the polymer structure.
-
UV-Vis and Photoluminescence spectroscopy can be used to investigate the optical properties.
Protocol 2: On-Surface Synthesis of Poly(naphthylene vinylene)
This protocol is adapted from the on-surface synthesis of poly(o-naphthylene vinylene) from 2,3-bis(bromomethyl)naphthalene and illustrates a cutting-edge technique for creating highly ordered, one-dimensional conjugated polymers directly on a substrate. A similar approach could be envisioned for this compound, potentially leading to novel surface-confined nanostructures.
Materials:
-
This compound
-
Au(111) single crystal substrate
-
Ultra-high vacuum (UHV) system equipped with a scanning tunneling microscope (STM) and a Knudsen cell evaporator.
Procedure:
-
Prepare a clean Au(111) surface by cycles of Ar⁺ sputtering and annealing in UHV.
-
Deposit this compound onto the clean Au(111) surface held at room temperature via sublimation from a Knudsen cell.
-
Anneal the substrate to induce on-surface polymerization. A typical annealing temperature would be in the range of 400-550 K.[1]
-
The on-surface reaction involves the thermally induced cleavage of the C-Br bonds, followed by the coupling of the resulting radical species to form polymer chains.
-
Characterize the resulting polymer nanostructures in-situ using STM.
Visualizations
Below are diagrams illustrating the synthetic pathways and experimental workflows.
Caption: Workflow for the Gilch Polymerization of this compound.
Caption: Experimental workflow for the on-surface synthesis of poly(naphthylene vinylene).
Caption: Potential synthetic pathways for organic semiconductors from this compound.
References
Application Notes and Protocols: Bifunctional Linker Molecules in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bifunctional linker molecules are versatile chemical tools that possess two distinct reactive functional groups, enabling the covalent linkage of different molecular entities.[1] In polymer chemistry, these linkers are fundamental in creating advanced polymer architectures with tailored properties and functionalities. Their applications are diverse, spanning from the development of sophisticated drug delivery systems like antibody-drug conjugates (ADCs) to the engineering of novel materials such as slide-ring polymers and functionalized surfaces.[1][2][3] This document provides detailed application notes and experimental protocols for the use of bifunctional linkers in several key areas of polymer chemistry.
I. Synthesis of a Heterobifunctional PEG Linker
Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules.[4] The synthesis of a heterobifunctional PEG linker, for example, an Azide-PEG-NHS ester, is a common starting point for many bioconjugation applications.
Experimental Protocol: Synthesis of Azide-PEG-NHS Ester
This protocol describes a typical synthesis of an Azide-PEG-NHS ester from a PEG-diol.
Materials:
-
PEG-diol (1 equivalent)
-
Dichloromethane (DCM)
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equivalents)
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO4)
-
tert-Butyl bromoacetate
-
Trifluoroacetic acid (TFA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
Procedure:
-
Monotosylation of PEG-diol:
-
Dissolve PEG-diol in a mixture of DCM and pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add TsCl dropwise and stir the reaction at 0°C for 2 hours, then at room temperature for 16 hours.[5]
-
Wash the mixture with dilute HCl, followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain TsO-PEG-OH.[5]
-
-
Azidation:
-
Dissolve the TsO-PEG-OH in DMF and add sodium azide.
-
Heat the reaction to 80-90°C and stir overnight.
-
After cooling, remove the DMF and dissolve the residue in DCM.
-
Wash with water, dry the organic layer over sodium sulfate, and concentrate to yield Azide-PEG-OH.
-
-
Carboxylation:
-
Dissolve Azide-PEG-OH in anhydrous THF and add NaH.
-
Stir for 1 hour at room temperature.
-
Add tert-butyl bromoacetate and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over MgSO4, concentrate, and purify by column chromatography to get Azide-PEG-O-tBu.
-
Treat the product with a 1:1 mixture of TFA and DCM for 2 hours to deprotect the carboxylic acid, yielding Azide-PEG-COOH.
-
-
NHS Ester Formation:
-
Dissolve Azide-PEG-COOH and NHS in anhydrous DCM.
-
Add DCC and stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate to obtain the final product, Azide-PEG-NHS ester.
-
Data Presentation: Synthesis of a Non-cleavable PEG-Linker
| Step | Reactants | Product | Yield | Reference |
| 1 | TES-protected propargyl amine, azido-PEG8-NHS ester | Non-cleavable PEG-linker 10 | 73% | [6] |
| 2 | Azidoethylamine, p-nitrophenyl chloroformate, 2-(pyridine-2-yl-disulfanyl) ethanol, mercaptopropionic acid, TES-protected propargylamine | Bio-reducible linker 16 | 82% (for disulfide exchange step) | [5][6] |
II. Application: Synthesis of Antibody-Drug Conjugates (ADCs)
Bifunctional linkers are critical components of ADCs, connecting a monoclonal antibody to a potent cytotoxic drug.[2] The linker's properties, such as its cleavability, can significantly impact the ADC's stability and efficacy.[4]
Experimental Protocol: ADC Synthesis via Thiol-Maleimide Conjugation
This protocol describes the conjugation of a thiol-containing drug to an antibody using a heterobifunctional linker with an NHS ester and a maleimide group (e.g., SMCC).
Step 1: Antibody Modification
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Linker Activation: Dissolve the NHS-maleimide linker in an organic solvent like DMSO.
-
Reaction: Add a 5-10 fold molar excess of the dissolved linker to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess linker using a desalting column or dialysis, exchanging the buffer to PBS with 1-2 mM EDTA.[2]
Step 2: Drug Conjugation
-
Drug Preparation: Dissolve the thiol-containing cytotoxic drug in a suitable solvent (e.g., DMSO).[2]
-
Reaction: Add a 1.5 to 5-fold molar excess of the drug to the modified antibody solution.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add an excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.[2]
-
Purification: Purify the ADC using size-exclusion chromatography or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and other impurities.[2]
Data Presentation: ADC Characterization
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC.[7] It can be determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]
| Analytical Technique | Information Provided | Typical Values/Observations | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, allowing for DAR determination. | Provides distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4). A weighted average DAR is calculated. | [2][8] |
| Reversed-Phase HPLC (RP-HPLC) | Separates light and heavy chains of the reduced ADC, allowing for DAR calculation. | The weighted average DAR for Adcetris was calculated to be 4.0. | [7] |
| UV-Vis Spectroscopy | Can be used to estimate the average DAR by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the drug. | The ratio of absorbances is used in a formula to calculate the average DAR. | [] |
III. Application: Polymer Surface Modification
Bifunctional linkers can be used to functionalize polymer surfaces, altering their properties for various applications such as improving biocompatibility or creating biosensors.[10][11]
Experimental Protocol: Surface Functionalization of a Hydroxylated Polymer
This protocol describes the modification of a polymer surface containing hydroxyl groups with a bifunctional linker.
Materials:
-
Hydroxylated polymer substrate (e.g., pHEMA)
-
Anhydrous toluene
-
Dodecyl isocyanate (as an example modifying agent)
-
Dibutyltin dilaurate (catalyst)
Procedure:
-
Substrate Preparation: Clean the polymer substrate thoroughly.
-
Reaction Setup: Place the substrate in a solution of dodecyl isocyanate in anhydrous toluene.
-
Catalysis: Add a catalytic amount of dibutyltin dilaurate.
-
Reaction: Heat the reaction at 60°C for 30 minutes.[10]
-
Washing: Rinse the substrate sequentially with toluene, ethanol, and water.
-
Drying: Dry the modified substrate under a stream of nitrogen.
Data Presentation: Characterization of Modified Polymer Surfaces
Surface modification can be characterized by various techniques to determine the chemical composition and morphology of the surface.
| Analytical Technique | Information Provided | Typical Observations | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental and chemical composition of the top 5-10 nm of the surface. | Can confirm the presence of new functional groups introduced by the linker. The C1s peak of aliphatic carbon is often referenced at 285.0 eV. | [1][12] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | Can reveal changes in surface morphology after modification. | [11] |
| Contact Angle Measurement | Surface wettability (hydrophilicity/hydrophobicity). | Changes in contact angle indicate alteration of surface energy. | [11] |
IV. Application: Synthesis of Slide-Ring Polymers
Slide-ring polymers are a novel class of materials with movable cross-links, imparting unique mechanical properties like high elasticity and toughness.[2][13] These are typically synthesized by cross-linking cyclodextrin rings threaded onto polymer chains (polyrotaxanes) using bifunctional linkers.
Experimental Protocol: Synthesis of a Slide-Ring Gel
This protocol outlines the general synthesis of a slide-ring gel from a polyrotaxane.
Materials:
-
Polyrotaxane (e.g., polyethylene glycol-threaded α-cyclodextrins)
-
Bifunctional cross-linker (e.g., cyanuric chloride)[14]
-
Sodium hydroxide solution
Procedure:
-
Dissolution: Dissolve the polyrotaxane in a sodium hydroxide aqueous solution.
-
Cross-linking: Add the bifunctional cross-linker to the solution.
-
Gelation: Allow the mixture to react to form a gel. The cross-linker connects the hydroxyl groups of different cyclodextrin molecules on different polymer chains.[2]
-
Purification: Purify the resulting gel by washing with water to remove unreacted reagents.
Data Presentation: Properties of Slide-Ring Materials
The unique properties of slide-ring materials are a result of their mobile cross-links.
| Property | Description | Typical Values | Reference |
| Young's Modulus | A measure of stiffness. | Slide-ring gels exhibit low Young's modulus, indicating softness. | [2] |
| Hysteresis Loss | Energy dissipated during a deformation cycle. | Low hysteresis loss indicates high elasticity. | [2] |
| Fracture Energy | Energy required to create a new surface. | Large fracture energy indicates high toughness. | [2] |
V. Application: Polymer Functionalization via Click Chemistry
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for functionalizing polymers with bifunctional linkers bearing azide and alkyne groups.[3][15]
Experimental Protocol: CuAAC Functionalization of an Azide-Containing Polymer
Materials:
-
Azide-functionalized polymer
-
Alkyne-containing bifunctional linker
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMF/water mixture)
Procedure:
-
Dissolution: Dissolve the azide-functionalized polymer and the alkyne-containing linker in the chosen solvent.
-
Catalyst Preparation: Prepare fresh solutions of CuSO4 and sodium ascorbate.
-
Reaction: Add the CuSO4 and sodium ascorbate solutions to the polymer mixture. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
Incubation: Stir the reaction at room temperature for 24 hours.[16]
-
Purification: Purify the functionalized polymer by dialysis or precipitation to remove the copper catalyst and unreacted linker.
Data Presentation: Click Chemistry Reaction Efficiency
| Polymer System | Reaction Conditions | Yield | Reference |
| PEG-coumarin conjugate synthesis via CuAAC in scCO2 | 130 bar, 0.5 C/A molar ratio, 35 °C, 24 h | 82.32% | [16] |
| PEG-coumarin conjugate synthesis via CuAAC in scCO2 | 130 bar, 0.5 C/A molar ratio, 35 °C, 48 h | 87.14% | [16] |
Diagrams
References
- 1. Surface Characterization of Polymer Blends by XPS and ToF-SIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. XPS Analysis of Surface Modified Polymers [eag.com]
- 13. figshare.com [figshare.com]
- 14. api.pageplace.de [api.pageplace.de]
- 15. books.rsc.org [books.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-Bromo-4-(bromomethyl)naphthalene in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(bromomethyl)naphthalene is a versatile bifunctional building block for the synthesis of complex organic molecules. Its unique structure, featuring both an aryl bromide and a benzylic bromide, allows for selective and sequential functionalization, making it a valuable tool in medicinal chemistry, materials science, and drug discovery. The differential reactivity of the two carbon-bromine bonds is the cornerstone of its synthetic utility. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions. This differential reactivity enables the strategic and controlled introduction of various functionalities to the naphthalene core.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key molecular scaffolds, including isoindolinone derivatives and fluorescent probes. These protocols are based on established methodologies for structurally related compounds and serve as a guide for researchers to develop novel synthetic routes.
I. Selective Functionalization Strategies
The synthetic utility of this compound lies in the ability to selectively address its two reactive sites. The general reactivity order is: benzylic C-Br > aryl C-Br. This allows for a programmed approach to synthesis, as illustrated below.
Figure 1: Sequential functionalization strategies for this compound.
II. Application in the Synthesis of Bioactive Isoindolinones
The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in a variety of compounds with potent biological activities, including acting as inhibitors of enzymes like histone deacetylases (HDACs). The synthesis of isoindolinone derivatives can be efficiently achieved from this compound through a two-step sequence involving nucleophilic substitution followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of N-Aryl-6-bromoisoindolin-1-ones
This protocol details the synthesis of an N-aryl-6-bromoisoindolinone, a key intermediate that can be further diversified through cross-coupling reactions at the aryl bromide position.
Step 1: N-Alkylation of a Primary Amine
The first step involves the nucleophilic substitution of the highly reactive benzylic bromide with a primary amine.
-
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the substituted aniline (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(4-bromo-1-naphthylmethyl)aniline derivative. This intermediate can be purified by column chromatography or used directly in the next step.
-
Step 2: Intramolecular Palladium-Catalyzed Carbonylative Cyclization
The second step involves an intramolecular cyclization to form the isoindolinone ring.
-
Materials:
-
N-(4-bromo-1-naphthylmethyl)aniline derivative (from Step 1)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Carbon Monoxide (CO) gas (balloon pressure)
-
-
Procedure:
-
In a Schlenk flask, combine the N-(4-bromo-1-naphthylmethyl)aniline derivative (1.0 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), and Cs₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with CO gas (repeat three times).
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to 95-110 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-6-bromoisoindolin-1-one.
-
Data Presentation
| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound, Aniline | K₂CO₃ | DMF | RT | 12-24 | 85-95 |
| 2 | N-(4-bromo-1-naphthylmethyl)aniline | Pd(OAc)₂, PPh₃, Cs₂CO₃, CO | Toluene | 95-110 | 12-24 | 60-75 |
Table 1: Summary of reaction conditions and typical yields for the synthesis of N-aryl-6-bromoisoindolin-1-ones.
Figure 2: Synthetic workflow for N-Aryl-6-bromoisoindolin-1-ones.
III. Application in the Synthesis of Fluorescent Probes
Naphthalene-based fluorophores are widely used in the development of fluorescent probes for biological imaging due to their excellent photophysical properties. This compound can serve as a precursor for novel fluorescent probes.
Experimental Protocol: Synthesis of a Cationic Pyridinium-Naphthalene Fluorescent Probe
This protocol describes the synthesis of a cationic fluorescent probe, which could potentially be used for cellular imaging, for example, targeting mitochondria due to its positive charge.
-
Materials:
-
This compound
-
Pyridine
-
Anhydrous Acetonitrile
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol).
-
Add pyridine (1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.
-
The pyridinium salt product may precipitate out of the solution. If so, collect the precipitate by vacuum filtration. If not, concentrate the solution under reduced pressure.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the pure 1-((4-bromo-1-naphthyl)methyl)pyridin-1-ium bromide.
-
Data Presentation
| Reactants | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | Pyridine | Acetonitrile | RT | 24 | >90 |
Table 2: Summary of reaction conditions and typical yield for the synthesis of a cationic fluorescent probe.
Figure 3: Synthetic workflow for a cationic fluorescent probe.
IV. Potential Application in Kinase Inhibitor Scaffolds
The bromo-naphthalene scaffold is a valuable framework in the design of kinase inhibitors due to its ability to form halogen bonds and provide a rigid core for orienting substituents towards key binding pockets in the kinase active site. Derivatives of this compound can be elaborated into potential kinase inhibitors through sequential cross-coupling and substitution reactions.
Conceptual Synthetic Pathway and Biological Evaluation
A plausible strategy involves an initial Suzuki or Sonogashira coupling at the aryl bromide position to introduce a group that can interact with the hinge region of a kinase, followed by nucleophilic substitution at the benzylic bromide to introduce further diversity and improve physicochemical properties.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
Once potential inhibitors are synthesized, their biological activity can be assessed using a general in vitro kinase inhibition assay.
-
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Synthesized naphthalene derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.
-
Add the synthesized compounds at various concentrations to the wells of a 384-well plate.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Figure 4: General workflow for in vitro kinase inhibition assay.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of complex molecules. Its differential reactivity allows for controlled, sequential functionalization, providing access to novel isoindolinones, fluorescent probes, and potential kinase inhibitors. The protocols and data presented herein offer a foundational guide for researchers to explore the rich chemistry of this compound and to develop new molecular entities with significant potential in drug discovery and materials science.
Troubleshooting & Optimization
how to prevent polybromination byproducts in naphthalene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of polybromination byproducts during naphthalene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to polybromination during naphthalene synthesis?
A1: Polybromination in naphthalene synthesis is primarily influenced by several key factors:
-
Stoichiometry of Bromine: Using an excess of the brominating agent (e.g., liquid bromine) relative to naphthalene is a direct cause of multiple bromine additions to the naphthalene ring.[1][2][3]
-
Reaction Temperature: Higher reaction temperatures can increase the rate of reaction and may lead to less selective bromination, favoring the formation of polybrominated species. Some studies have shown that temperature influences the isomer distribution as well.[4]
-
Reaction Time: Extended reaction times can allow for the slower, secondary bromination of the initially formed monobromonaphthalene, leading to an increase in di- and tri-brominated byproducts.[5]
-
Catalyst Choice: While catalysts can enhance selectivity, certain catalysts or the absence thereof might promote further bromination.[4][6]
-
Activating Groups: If the naphthalene ring is already substituted with an activating group, it will be more susceptible to further electrophilic substitution, increasing the likelihood of polybromination.
Q2: How can I control the stoichiometry to favor monobromination?
A2: Precise control over the stoichiometry is crucial for selective monobromination. It is recommended to use a slight molar excess of naphthalene or an equimolar amount of the brominating agent. A common approach involves the slow, dropwise addition of the brominating agent to the naphthalene solution over an extended period.[5][7] This ensures that the concentration of the brominating agent remains low throughout the reaction, minimizing the chance of a second bromination event on the already substituted ring.
Q3: What is the optimal temperature for selective monobromination of naphthalene?
A3: The optimal temperature for selective monobromination is generally kept low to moderate. For direct bromination with liquid bromine, temperatures are often maintained below 10°C, sometimes in an ice bath.[8] For other methods, such as using hydrogen peroxide and hydrobromic acid, a slightly elevated temperature of 30-45°C may be employed while still achieving high selectivity.[5][7] It is important to consult specific protocols, as the optimal temperature can vary with the solvent and brominating agent used.
Q4: Are there alternative brominating agents that are less prone to causing polybromination?
A4: Yes, several alternative brominating agents can offer better control and selectivity, reducing the risk of polybromination. These include:
-
N-Bromosuccinimide (NBS): A milder and easier-to-handle brominating agent that can provide high selectivity for monobromination, often performed at room temperature.[5]
-
Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr): This in-situ generation of bromine is a greener and highly efficient method that has been shown to produce high yields of 1-bromonaphthalene with short reaction times.[5][7]
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This reagent has been used in mechanochemical bromination and demonstrates good atom economy.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of dibromo- and polybromo-naphthalenes in the final product. | Excess brominating agent. | Carefully control the stoichiometry. Use a slight excess of naphthalene or add the brominating agent dropwise over a long period. |
| Reaction temperature is too high. | Maintain a lower reaction temperature. For direct bromination with Br₂, consider using an ice bath to keep the temperature below 10°C.[8] | |
| Prolonged reaction time. | Monitor the reaction progress using techniques like TLC or GC and quench the reaction once the starting material is consumed. | |
| Formation of undesired isomers (e.g., 2-bromonaphthalene). | High reaction temperatures. | The formation of 2-bromonaphthalene increases with temperature.[4] Conducting the reaction at lower temperatures kinetically favors the formation of 1-bromonaphthalene.[7] |
| Use of certain catalysts. | Ferric compounds can promote the formation of 2-bromonaphthalene.[4][6] Consider a catalyst-free reaction or using shape-selective catalysts like certain zeolites.[9][10] | |
| Low yield of monobromonaphthalene. | Incomplete reaction. | Ensure the reaction goes to completion by monitoring it. A slight excess of the brominating agent (e.g., 1.1 equivalents) might be necessary, but this should be carefully balanced against the risk of polybromination. |
| Loss of product during workup. | The workup procedure, including neutralization and distillation, should be performed carefully. Fractional distillation under reduced pressure is effective for separating 1-bromonaphthalene from unreacted naphthalene and polybrominated byproducts.[7][11] |
Experimental Protocol: Selective Monobromination using H₂O₂/HBr
This protocol describes a highly selective and efficient method for the synthesis of 1-bromonaphthalene that minimizes the formation of polybrominated byproducts.[5][7]
Materials and Reagents:
-
Naphthalene
-
Dichloroethane
-
48% aqueous hydrobromic acid (HBr)
-
30% hydrogen peroxide (H₂O₂)
-
Separatory funnel
-
Round-bottom flask
-
Stirrer
-
Dropping funnel
-
Apparatus for distillation under reduced pressure
Procedure:
-
In a 1 L four-necked flask, combine 128 g of naphthalene, 300 mL of dichloroethane, and 167 g of 48% aqueous hydrobromic acid.
-
Stir the mixture and maintain the temperature between 30-40°C.
-
Using a dropping funnel, add 110 g of 30% hydrogen peroxide dropwise over a period of 30 minutes.
-
After the addition is complete, maintain the reaction temperature at 40-45°C. The reaction is typically complete within 30 minutes.
-
Monitor the reaction progress using gas chromatography.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Distill the organic layer at atmospheric pressure to remove the dichloroethane solvent.
-
The residue is then distilled under reduced pressure to yield pure 1-bromonaphthalene.
Quantitative Data Summary
The following table summarizes the yields of 1-bromonaphthalene and the reaction conditions for various synthetic protocols.
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield of 1-Bromonaphthalene (%) | Reference |
| Br₂ | Carbon Tetrachloride | Reflux | 12-15 hours | 72-75 | [5] |
| H₂O₂ / HBr | Dichloroethane/Water | 40-45 | 0.5 hours | 92 | [5] |
| NBS | Acetonitrile | Room Temperature | 24 hours | 83 (for a derivative) | [5] |
| Br₂ | Water | 40-50 | Not specified | 53-59 | [5] |
Troubleshooting Workflow for Polybromination
Caption: Troubleshooting workflow for addressing polybromination in naphthalene synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene -ORCA [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. greenchemistry.ru [greenchemistry.ru]
- 11. Organic Syntheses Procedure [orgsyn.org]
purification protocol for crude 1-Bromo-4-(bromomethyl)naphthalene by column chromatography
This technical support center provides a comprehensive guide for the purification of crude 1-Bromo-4-(bromomethyl)naphthalene by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most effective and widely used method for purifying crude this compound is flash column chromatography using silica gel as the stationary phase.
Q2: What are the likely impurities in my crude this compound sample?
A2: Common impurities include unreacted starting material (1-bromo-4-methylnaphthalene), over-brominated byproducts (e.g., 1-bromo-4-(dibromomethyl)naphthalene), and residual N-bromosuccinimide (NBS) or its byproduct succinimide if this reagent was used in the synthesis.
Q3: What solvent system should I use for the column chromatography?
A3: A non-polar eluent system is recommended. A good starting point is a mixture of hexanes and ethyl acetate. A gradient elution, starting with pure hexanes and gradually increasing the proportion of ethyl acetate, will likely provide the best separation. A common starting ratio is in the range of 99:1 to 95:5 (hexanes:ethyl acetate).
Q4: How can I monitor the progress of the column chromatography?
A4: The separation can be monitored by thin-layer chromatography (TLC). Collect fractions from the column and spot them on a TLC plate. By comparing the Rf values of the spots with your crude material and, if available, a pure standard, you can identify the fractions containing the purified product.
Q5: Is this compound stable on silica gel?
A5: Benzylic bromides, such as this compound, have the potential to be unstable on silica gel, which is slightly acidic. This can lead to decomposition. It is advisable to use silica gel that has been neutralized or to run the column relatively quickly. If decomposition is observed, using a different stationary phase like neutral alumina could be considered.
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound. The specific parameters may need to be optimized based on the scale of the reaction and the impurity profile of the crude material.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a hexanes:ethyl acetate solvent system (e.g., 95:5).
-
Visualize the spots under a UV lamp. The product, being more polar than the starting material (1-bromo-4-methylnaphthalene) but less polar than highly polar impurities, should have a distinct Rf value.
-
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material (a general rule of thumb is a 100:1 ratio of silica gel to crude material by weight).
-
Pack the column with silica gel using either a dry or slurry packing method. Ensure the silica bed is well-compacted and level.
-
Equilibrate the packed column by running through it several column volumes of the initial eluent (e.g., pure hexanes).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or toluene.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity solvent system (e.g., 100% hexanes or hexanes:ethyl acetate 99:1).
-
Collect fractions of a consistent volume.
-
Gradually increase the polarity of the eluent (e.g., to 98:2, 95:5 hexanes:ethyl acetate) to elute the desired product. The optimal gradient will depend on the separation observed by TLC.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexanes / Ethyl Acetate (gradient) |
| Initial Eluent | 100% Hexanes or 99:1 Hexanes:Ethyl Acetate |
| Final Eluent | 95:5 Hexanes:Ethyl Acetate (or as determined by TLC) |
| Typical Rf of Product | ~0.3 - 0.5 in 9:1 Hexanes:Ethyl Acetate (estimated) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase by adding more ethyl acetate. |
| Poor separation of product and impurities | Inappropriate solvent system. Column was packed improperly. The column was overloaded with crude material. | Optimize the solvent system using TLC with different ratios of hexanes and ethyl acetate. Repack the column carefully to ensure a uniform bed. Use a larger column or reduce the amount of crude material loaded. |
| Product appears to be decomposing on the column (streaking on TLC, low yield) | The compound is unstable on silica gel. | Run the column more quickly. Use neutralized silica gel or switch to a neutral stationary phase like alumina. |
| Crystallization of the product in the column or tip | The concentration of the product in the eluent is too high, and the solvent is not strong enough to keep it dissolved. | Switch to a slightly more polar solvent system to increase solubility. Ensure the laboratory temperature is not too low. |
| Colored impurities co-eluting with the product | Impurities have similar polarity to the product. | Try a different solvent system (e.g., using toluene or dichloromethane as a component). If the impurity is colored and the product is not, it may be possible to visually separate the fractions. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Technical Support Center: Optimizing Reaction Conditions for Selective Bromination of 1-Methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the selective bromination of 1-methylnaphthalene. Whether you are targeting substitution on the aromatic ring or the methyl group, this guide offers detailed experimental protocols, data summaries, and troubleshooting workflows to enhance the success of your chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of 1-methylnaphthalene bromination?
A1: The bromination of 1-methylnaphthalene can yield two main types of products depending on the reaction conditions.
-
Electrophilic Aromatic Substitution: Under electrophilic conditions (e.g., using Br₂ with a Lewis acid like FeBr₃), the bromine atom is introduced onto the naphthalene ring, primarily at the C4 position, to yield 1-bromo-4-methylnaphthalene .
-
Free Radical Bromination: In the presence of a radical initiator (like AIBN) or UV light, the methyl group is brominated to form 1-(bromomethyl)naphthalene .
Q2: How can I selectively achieve electrophilic aromatic bromination over free radical bromination?
A2: To favor electrophilic aromatic substitution, it is crucial to use a brominating agent in conjunction with a Lewis acid catalyst in the dark. Common reagents include bromine (Br₂) with iron(III) bromide (FeBr₃) or N-bromosuccinimide (NBS) with a silica gel catalyst. These reactions are typically performed in a non-polar solvent like carbon tetrachloride or dichloromethane.
Q3: What conditions favor the bromination of the methyl group?
A3: To selectively brominate the methyl group, you should employ free-radical conditions. This is typically achieved using N-bromosuccinimide (NBS) as the bromine source along with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride, often under reflux. Photochemical methods, involving irradiation with a suitable lamp, can also initiate the radical reaction.
Q4: My electrophilic bromination is giving me a mixture of isomers. How can I improve the regioselectivity for 1-bromo-4-methylnaphthalene?
A4: Achieving high regioselectivity for the 4-bromo isomer is a common challenge. Here are some strategies to improve it:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Choice of Brominating Agent and Catalyst: The combination of N-bromosuccinimide and silica gel is reported to offer high para-selectivity for many aromatic compounds.
-
Slow Addition of Reagents: Adding the brominating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, which can improve selectivity.
Q5: I am observing the formation of dibrominated products. How can I minimize this side reaction?
A5: The formation of dibrominated and other polybrominated byproducts can be minimized by:
-
Controlling Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent relative to 1-methylnaphthalene.
-
Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS and stop it once the starting material is consumed to a satisfactory level.
-
Temperature: As with improving regioselectivity, lower temperatures can help reduce the rate of subsequent bromination reactions.
Troubleshooting Guides
Troubleshooting Electrophilic Aromatic Bromination
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of Brominated Product | 1. Inactive catalyst (e.g., hydrated FeBr₃).2. Insufficient reaction time or temperature.3. Impure starting materials or reagents. | 1. Use freshly prepared or anhydrous Lewis acid catalyst.2. Monitor the reaction by TLC or GC-MS and adjust the reaction time or temperature accordingly.3. Purify 1-methylnaphthalene and ensure the brominating agent is of high quality. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction temperature is too high.2. Inappropriate choice of solvent or catalyst.3. High concentration of the electrophile. | 1. Conduct the reaction at a lower temperature (e.g., 0 °C or below).2. Experiment with different solvents (e.g., CCl₄, CH₂Cl₂, acetonitrile) and catalysts (e.g., NBS/silica).3. Add the brominating agent dropwise to the reaction mixture. |
| Formation of Polybrominated Byproducts | 1. Excess brominating agent.2. Extended reaction time. | 1. Use a 1:1 molar ratio of 1-methylnaphthalene to the brominating agent.2. Carefully monitor the reaction progress and quench it promptly upon completion. |
| Reaction Does Not Start | 1. Inactive catalyst.2. Low reaction temperature. | 1. Ensure the Lewis acid catalyst is active and anhydrous.2. Gently warm the reaction mixture to initiate the reaction, then cool if necessary to control exothermicity. |
Troubleshooting Free Radical Bromination of the Methyl Group
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of 1-(bromomethyl)naphthalene | 1. Insufficient radical initiation.2. Presence of radical inhibitors (e.g., oxygen, impurities).3. Hydrolysis of the product. | 1. Ensure the radical initiator (AIBN, BPO) is fresh. If using a photochemical method, check the lamp's output.2. Degas the solvent and use purified reagents.3. Use anhydrous solvents and work-up conditions. |
| Formation of Ring Bromination Products | 1. Presence of acidic impurities that can promote electrophilic substitution. | 1. Add a radical scavenger that is not a strong base or use a non-polar, aprotic solvent. Ensure glassware is clean and dry. |
| Formation of Dibrominated Side Products | 1. Excess NBS.2. Prolonged reaction time. | 1. Use a stoichiometric amount of NBS.2. Monitor the reaction by TLC or GC-MS and stop when the desired product is maximized.[1] |
| Reaction is Sluggish or Does Not Go to Completion | 1. Decomposed radical initiator.2. Low reflux temperature. | 1. Use a fresh batch of radical initiator.2. Ensure the reaction is refluxing at the appropriate temperature for the solvent used. |
Data Presentation
Table 1: Conditions for Electrophilic Bromination of Naphthalene Derivatives (for illustrative purposes)
While specific quantitative data for 1-methylnaphthalene is limited in the literature, the following table illustrates the expected trends based on studies of naphthalene and related compounds.
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Major Product | Reported Yield | Reference |
| Br₂ | FeBr₃ | CCl₄ | Reflux | 1-Bromonaphthalene | Good | [2] |
| NBS | Silica Gel | CH₂Cl₂ | Room Temp | 4-Bromo-1-methoxynaphthalene | 95% | [3] |
| NBS | None | Acetonitrile | Room Temp | 4-Bromo-1-methoxynaphthalene | 98% | [4] |
Note: The methyl group in 1-methylnaphthalene is an activating, ortho-, para-directing group. Therefore, electrophilic attack is strongly favored at the C4 (para) position.
Experimental Protocols
Protocol 1: Selective Synthesis of 1-Bromo-4-methylnaphthalene (Electrophilic Aromatic Substitution)
This protocol is a general procedure and may require optimization.
Materials:
-
1-Methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Silica Gel
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1-methylnaphthalene (1.0 eq) in dichloromethane at 0 °C, add silica gel (2 g per gram of substrate).
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-bromo-4-methylnaphthalene.
Protocol 2: Selective Synthesis of 1-(bromomethyl)naphthalene (Free Radical Bromination)
Materials:
-
1-Methylnaphthalene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Ethanol
Procedure:
-
Dissolve 1-methylnaphthalene (0.1 mole) in anhydrous carbon tetrachloride (100 mL).
-
Add N-bromosuccinimide (0.1 mole) and AIBN (2.2 g).
-
Carefully heat the mixture to reflux. The reaction is exothermic and may require initial cooling to control the rate.
-
Continue refluxing for a few hours until the reaction is complete (the denser NBS is replaced by succinimide which floats).[5]
-
Cool the mixture and filter off the succinimide, washing it with a small amount of CCl₄.
-
Remove the CCl₄ from the combined filtrates by distillation under reduced pressure.
-
The residue can be crystallized from ethanol to yield 1-(bromomethyl)naphthalene.[5]
Mandatory Visualizations
Experimental Workflow for Electrophilic Bromination
Caption: A typical experimental workflow for the selective electrophilic bromination of 1-methylnaphthalene.
Troubleshooting Logic for Low Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity in electrophilic bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. "Regiospecific P-Bromination of Activated Aromatic Systems – Greener Ap" by Elnaz Jalali [digitalcommons.wku.edu]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Separation of 1-Bromo-4-methylnaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
common side reactions during the radical bromination of the methyl group
Welcome to the technical support center for radical bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the radical bromination of methyl groups, particularly in benzylic and allylic systems.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the radical bromination of a methyl group on an aromatic ring (e.g., toluene)?
A1: The most prevalent side reaction is electrophilic substitution on the aromatic ring itself, yielding ortho- and para-brominated isomers instead of the desired benzylic bromide.[1][2] This occurs when molecular bromine (Br₂) reacts under conditions that favor an electrophilic aromatic substitution mechanism, such as the presence of a Lewis acid catalyst, rather than a free radical pathway.[1][3]
Q2: I am observing significant amounts of dibrominated and tribrominated products. What is causing this over-bromination?
A2: Over-bromination, or polybromination, occurs when the desired monobrominated product reacts further with the bromine radical source to form di- and tri-substituted products.[1][4] This is often a result of using too high a concentration of the brominating agent or running the reaction for an extended period after the initial starting material has been consumed. The initially formed benzyl bromide can be further brominated via a similar radical mechanism.[1]
Q3: Why is my reaction yielding a mixture of constitutional isomers when brominating a more complex substrate?
A3: While a methyl group has only one type of hydrogen, substrates with different types of C-H bonds can lead to isomeric products. Radical bromination is highly selective, favoring the abstraction of hydrogens that lead to the most stable radical intermediates.[5][6][7] For example, benzylic and tertiary C-H bonds are significantly weaker and more likely to react than primary or secondary C-H bonds.[8][9] If your substrate contains other reactive sites, such as allylic or tertiary hydrogens, a mixture of products can be formed.[8]
Q4: Can the solvent interfere with my radical bromination reaction?
A4: Yes, the choice of solvent is critical. Protic solvents or the presence of water can lead to unwanted side reactions, such as the formation of bromohydrins if alkenes are present.[10][11] Typically, inert, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are used to minimize solvent participation.[8][10] It is crucial to use anhydrous conditions, as water can hydrolyze N-Bromosuccinimide (NBS).[10]
Troubleshooting Guide
This guide addresses specific issues and provides actionable solutions to improve the selectivity and yield of your radical bromination.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product; significant aromatic ring bromination. | Reaction conditions are favoring electrophilic addition over radical substitution. This is common when using elemental bromine (Br₂). | • Use N-Bromosuccinimide (NBS): NBS serves as a source of low, constant concentration of Br₂, which favors the radical pathway and suppresses electrophilic addition.[8][10][12] • Ensure proper initiation: Use a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light (hν) to initiate the radical chain reaction.[10][13] • Avoid Lewis acids: Ensure no trace metals or acid catalysts are present. |
| Significant formation of polybrominated byproducts (e.g., dibromomethane). | • High local concentration of bromine. • Reaction stoichiometry is incorrect (excess brominating agent). • Reaction time is too long. | • Use NBS: This maintains a low Br₂ concentration, making it less likely for the product to be brominated again.[8] • Use a 1:1 molar ratio (or slight excess of substrate): Carefully control the stoichiometry of the substrate to the brominating agent. • Monitor the reaction: Use techniques like TLC or GC to monitor the consumption of the starting material and stop the reaction once it is complete. |
| Reaction fails to initiate or proceeds very slowly. | • Ineffective radical initiator. • Presence of radical inhibitors. • Insufficient energy (light/heat). | • Recrystallize the initiator: Radical initiators like AIBN or benzoyl peroxide can degrade over time. • Purify the solvent and substrate: Remove potential radical inhibitors (e.g., oxygen, phenols). Degas the solvent before use.[9] • Increase initiator concentration or light intensity: Ensure sufficient energy is provided to initiate the reaction. |
| Formation of unexpected byproducts derived from the solvent. | The solvent is not inert under radical conditions (e.g., dichloromethane, chloroform). | • Switch to an inert solvent: Carbon tetrachloride (CCl₄) is a classic choice, though less favored now due to toxicity. Cyclohexane or benzene are suitable alternatives. |
Experimental Protocols
Protocol 1: Selective Monobromination of Toluene using NBS
This protocol is designed to maximize the yield of benzyl bromide while minimizing side reactions.
-
Reagents & Setup:
-
Toluene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq), recrystallized
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
To the round-bottom flask, add toluene, CCl₄, NBS, and AIBN.
-
Flush the apparatus with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can act as a radical inhibitor.
-
Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. A lamp can be positioned near the flask to provide photochemical initiation.
-
Monitor the reaction progress by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on top of the CCl₄.[14]
-
Once the reaction is complete (typically 1-3 hours, confirm with TLC/GC), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude benzyl bromide.
-
Purify the product via vacuum distillation.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the radical bromination of a methyl group.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. chemistry.ucr.edu [chemistry.ucr.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. byjus.com [byjus.com]
- 14. benchchem.com [benchchem.com]
troubleshooting low yields in Sonogashira coupling with 1-Bromo-4-(bromomethyl)naphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Sonogashira coupling reactions with 1-Bromo-4-(bromomethyl)naphthalene.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of this compound is giving a low yield of the desired product. What are the most likely causes?
A1: Low yields in this specific reaction can stem from several factors. The primary suspects are:
-
Side reactions involving the bromomethyl group: The benzylic bromide is susceptible to nucleophilic attack by the amine base or the acetylide, leading to undesired byproducts.
-
Catalyst deactivation: The palladium catalyst can be sensitive to impurities or reaction conditions, leading to reduced activity.[1]
-
Suboptimal reaction conditions: Parameters such as temperature, solvent, base, and ligand may not be optimized for this particular substrate.
-
Poor quality of reagents: Impurities in the starting materials, solvents, or catalysts can inhibit the reaction.
Q2: I am observing a significant amount of an unknown byproduct. How can I identify and minimize it?
A2: The most probable byproduct is the result of a reaction at the bromomethyl position. This could be a substitution product with the amine base or the alkyne. To identify it, techniques like NMR and mass spectrometry are recommended. To minimize its formation, consider the following:
-
Use a bulkier, less nucleophilic base: Sterically hindered bases like diisopropylethylamine (DIPEA) are less likely to react with the benzylic bromide compared to less hindered amines like triethylamine (TEA).
-
Lower the reaction temperature: Side reactions often have a higher activation energy than the desired coupling. Running the reaction at a lower temperature can favor the Sonogashira coupling.[1]
-
Use a copper-free protocol: In some cases, copper can promote side reactions. A copper-free Sonogashira coupling might offer better chemoselectivity.
Q3: What are the key parameters to optimize for improving the yield of the Sonogashira coupling with this substrate?
A3: A systematic optimization of the following parameters is crucial:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For aryl bromides, catalyst systems with bulky, electron-rich phosphine ligands often show improved performance.[2]
-
Base: The base plays a crucial role in the deprotonation of the alkyne.[3] As mentioned, a sterically hindered amine base is recommended for this substrate.
-
Solvent: The solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents like DMF or THF are commonly used.[4]
-
Temperature: While higher temperatures can increase the reaction rate for less reactive aryl bromides, they can also promote side reactions with the bromomethyl group.[4] Careful temperature control is essential.
Q4: How can I ensure my reagents and reaction setup are suitable for a successful Sonogashira coupling?
A4: The Sonogashira reaction is often sensitive to air and moisture. To ensure a successful reaction:
-
Use dry and degassed solvents: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also deactivate the palladium catalyst.[5]
-
Use high-purity reagents: Impurities in the starting materials or base can poison the catalyst.
-
Maintain an inert atmosphere: The reaction should be set up and run under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guide
Issue: Low Yield of the Desired Product
This guide provides a step-by-step approach to troubleshooting low yields in the Sonogashira coupling of this compound.
Caption: Troubleshooting workflow for low yields.
Data Presentation
Table 1: Recommended Starting Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | A common and effective catalyst for aryl bromides. |
| Copper Co-catalyst | CuI (1-5 mol%) | Activates the alkyne, but can be omitted in copper-free protocols. |
| Ligand | PPh₃ (2-10 mol%) or bulky phosphine ligand | Triphenylphosphine is standard; bulky ligands can improve yields for challenging substrates. |
| Base | Diisopropylethylamine (DIPEA) (2-3 equivalents) | Sterically hindered to minimize side reactions with the bromomethyl group. |
| Solvent | Anhydrous, degassed THF or DMF | Common solvents for Sonogashira couplings. |
| Temperature | Room temperature to 60 °C | Start at a lower temperature to favor the desired reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst deactivation and alkyne homocoupling. |
Experimental Protocols
Detailed Methodology for Sonogashira Coupling of this compound
This protocol is a starting point and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed THF (or DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF via syringe.
-
Add DIPEA to the reaction mixture.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If no reaction is observed at room temperature after several hours, gradually increase the temperature to 40-60 °C.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira coupling.
References
strategies for improving the regioselectivity of electrophilic naphthalene bromination
Welcome to the technical support center for electrophilic naphthalene bromination. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges in achieving high regioselectivity during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of isomers during the electrophilic bromination of naphthalene?
Electrophilic substitution on naphthalene can occur at two distinct positions: the α-position (C1, C4, C5, C8) or the β-position (C2, C3, C6, C7). Naphthalene is more reactive towards electrophiles than benzene because the intermediate carbocation (arenium ion) formed is stabilized by resonance over two rings.[1]
Substitution at the α-position is generally favored because the corresponding arenium ion intermediate is more stable. This increased stability arises from a greater number of resonance structures that preserve a complete aromatic benzene ring (a Clar sextet).[2][3] Attack at the β-position results in an intermediate with fewer such stabilizing resonance structures.[2] Therefore, reactions are often kinetically driven to form the 1-bromo isomer.
Q2: How can I selectively synthesize 1-bromonaphthalene (α-bromonaphthalene)?
To favor the formation of 1-bromonaphthalene, the reaction should be run under kinetic control . This is achieved by using conditions that favor the fastest-forming product, which corresponds to the reaction pathway with the lowest activation energy.[4][5]
Key strategies include:
-
Low Temperature: Running the reaction at lower temperatures ensures that the energy barrier to the more stable, but slower-forming, thermodynamic product is not overcome. For example, bromination of 1-bromonaphthalene at -30°C in dichloromethane (DCM) gives a 90% yield of 1,4-dibromonaphthalene, the kinetic product in that specific reaction.[6]
-
Non-Polar Solvents: Solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM) are commonly used.[7]
-
Absence of Strong Lewis Acid Catalysts: While naphthalene is reactive enough to be brominated without a catalyst, avoiding strong catalysts that can promote equilibrium is crucial for kinetic control.[8]
Q3: How can I increase the yield of 2-bromonaphthalene (β-bromonaphthalene)?
Selectivity for 2-bromonaphthalene, the thermodynamically more stable isomer, is more challenging but can be achieved by running the reaction under thermodynamic control . This requires conditions that allow the initial products to equilibrate and form the most stable isomer.[4]
Key strategies include:
-
Higher Temperatures: Increasing the reaction temperature provides the energy needed to overcome the activation barriers for both forward and reverse reactions, allowing an equilibrium to be established.[4][5] In the non-catalytic bromination of gaseous naphthalene, the proportion of 2-bromonaphthalene increases significantly with temperatures between 300°C and 500°C.[9][10]
-
Use of Catalysts: Ferric compounds, such as ferric bromide (FeBr₃), act as catalysts that promote the reversibility of the reaction.[9][10] This allows the initial kinetically favored 1-bromonaphthalene to isomerize to the more stable 2-bromonaphthalene over time.[9][10]
Q4: I'm performing a dibromination. How can I selectively obtain 1,4-dibromonaphthalene or 1,5-dibromonaphthalene?
The regioselectivity of dibromination is highly dependent on the choice of catalyst and reaction time.
-
For 1,4-Dibromonaphthalene (Thermodynamic Product): The use of acidic catalysts like Synclyst 13 or Montmorillonite K10 clay leads to a large preponderance of the 1,4-isomer.[6][11] Longer reaction times generally favor the formation of this more stable product as the mixture equilibrates.[6]
-
For 1,5-Dibromonaphthalene (Kinetic Product): Using calcined KSF clay (a bentonite material) with a short reaction time can yield a predominance of the 1,5-isomer.[6][11] It is critical to stop the reaction before it reaches equilibrium, as the 1,5-isomer will convert to the more stable 1,4-isomer over time.[6]
Troubleshooting Guide
Problem: My reaction yield is low and I'm observing multiple unidentified side products.
-
Cause: This can be due to over-bromination (polybromination), reaction with the solvent, or degradation of starting material.
-
Solution:
-
Control Stoichiometry: Carefully control the molar equivalents of the brominating agent (e.g., Br₂).
-
Solvent Choice: Ensure your solvent is inert under the reaction conditions. Polar solvents may react with bromine, reducing the effective concentration and creating impurities.[6] Non-polar solvents like n-hexane or DCM are often effective.[6]
-
Temperature Control: Maintain a consistent temperature. For kinetically controlled reactions, use an ice or dry ice bath. Fluctuations can lead to a loss of selectivity.
-
Reaction Time: For kinetically controlled products like 1,5-dibromonaphthalene, a shorter reaction time is crucial to prevent isomerization to the thermodynamic product.[6] Monitor the reaction by TLC or GC to determine the optimal endpoint.
-
Problem: An acid-sensitive protecting group on my substituted naphthalene is being cleaved during bromination.
-
Cause: The reaction generates hydrogen bromide (HBr) as a byproduct, creating an acidic environment that can cleave acid-labile groups like ketals or silyl ethers.
-
Solution:
-
Add a Non-Nucleophilic Base: Incorporate a proton sponge or a sterically hindered, non-nucleophilic base like 2,6-lutidine or di-tert-butylpyridine into the reaction mixture. This will neutralize the HBr as it is formed without interfering with the electrophile.
-
Use an Alternative Brominating Agent: Consider using N-bromosuccinimide (NBS) with a silica gel support, which can sometimes provide milder reaction conditions.[12]
-
Data Presentation
Table 1: Effect of Temperature and Catalyst on Monobromination Product Ratio
| Temperature | Catalyst | Major Product | Minor Product | Control Type | Reference |
|---|---|---|---|---|---|
| 85°C - 215°C | None | 1-Bromonaphthalene | 2-Bromonaphthalene (small amount) | Kinetic | [10] |
| 300°C - 500°C | None (gas phase) | 1-Bromonaphthalene | 2-Bromonaphthalene (ratio increases with temp) | Shifting towards Thermodynamic | [9][10] |
| 150°C | Ferric Bromide (FeBr₃) | 2-Bromonaphthalene | 1-Bromonaphthalene | Thermodynamic |[10] |
Table 2: Effect of Solid Catalysts on Dibromination of Naphthalene in DCM
| Catalyst | Reaction Time | 1-Bromonaphthalene (%) | 1,4-Dibromonaphthalene (%) | 1,5-Dibromonaphthalene (%) | Control Type | Reference |
|---|---|---|---|---|---|---|
| None | 6 h | 82 | 14 | - | Kinetic | [11] |
| Synclyst 13 | 6 h | 18 | 82 | - | Thermodynamic | [11] |
| K10 Clay | 6 h | 8 | 87 | 5 | Thermodynamic | [11] |
| KSF Clay | 3 h | - | 54 | 35 | Mixed (approaching kinetic) | [6] |
| KSF Clay | 6 h | - | 60 | 40 | Mixed (approaching thermodynamic) |[11] |
Visualizations
Caption: Mechanism of naphthalene bromination showing the more stable α-attack intermediate.
References
- 1. Electrophilic Aromatic Substitution Reaction for Naphthalene Explain the.. [askfilo.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effective Removal of Succinimide from NBS Bromination Reactions
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively removing the succinimide byproduct from N-Bromosuccinimide (NBS) bromination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in a reaction mixture after using N-Bromosuccinimide (NBS)?
The main impurities are typically unreacted NBS and its primary byproduct, succinimide.[1] Depending on the specific reaction conditions and the substrate, byproducts from over-bromination or other side reactions may also be present.[1]
Q2: Why is the complete removal of NBS and succinimide crucial?
The removal of these impurities is essential for several reasons:
-
Product Purity: Residual NBS and succinimide will contaminate the final product, affecting its overall purity. This can interfere with subsequent reactions or biological evaluations.[1]
-
Crystallization Issues: Succinimide has a tendency to co-crystallize with the desired product, which can make purification by recrystallization particularly challenging.[1]
-
Analytical Interference: The presence of these impurities can interfere with common analytical techniques such as NMR and mass spectrometry, leading to inaccurate characterization of the product.[2] A characteristic singlet peak for the methylene protons of succinimide in ¹H NMR spectra appears around δ 2.5-2.7 ppm.[2]
-
Downstream Reactivity: Unreacted NBS is a reactive brominating agent and can interfere with subsequent synthetic steps in a reaction sequence.[1]
Q3: What are the principal methods for removing NBS and succinimide?
The most common and effective methods for the removal of NBS and succinimide include:
Q4: How do I select the most appropriate removal method for my specific product?
The choice of method is dictated by the physicochemical properties of your desired product:[1]
-
Solubility: If your product is soluble in a water-immiscible organic solvent, an aqueous workup is often the most straightforward initial step.[1]
-
Physical State: If your product is a solid, recrystallization can be a highly effective technique for achieving high purity.[1]
-
Polarity: For products that are difficult to separate by other means, silica gel column chromatography can be employed, though co-elution with succinimide can sometimes be an issue.[3][4]
Troubleshooting Guides
Aqueous Workup
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Succinimide remains in the organic layer after washing. | Insufficient volume or number of aqueous washes. Succinimide has some solubility in certain organic solvents like DCM.[4][5] | Increase the volume of the aqueous wash; a 1:1 ratio with the organic layer is a good starting point.[1] Increase the number of washes to at least 2-3.[1] Use a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution to deprotonate the succinimide, increasing its aqueous solubility.[1][5] Caution: Ensure your product is stable under basic conditions. |
| An emulsion forms during extraction. | High concentration of reagents or products. Agitation during extraction was too vigorous. | Allow the mixture to stand undisturbed. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[1] If the emulsion persists, filter the entire mixture through a pad of Celite®.[1] |
| The desired product is lost during the aqueous wash. | The product has significant polarity and partitions into the aqueous layer. | Saturate the aqueous layer with sodium chloride (brine) to decrease its polarity and "salt out" the organic product.[1] Perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1] |
Filtration & Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Succinimide does not precipitate from the reaction mixture. | The reaction solvent has high solvating power for succinimide (e.g., DCM, Ethyl Acetate).[4] | Cool the reaction mixture to a lower temperature (e.g., 0 °C or below). If the product is soluble, add a non-polar solvent like hexane or diethyl ether to induce precipitation of the succinimide.[3][5] |
| Succinimide co-crystallizes with the desired product. | The product and succinimide have similar solubility profiles in the chosen solvent system.[1] | Select a recrystallization solvent where the product's solubility is high at elevated temperatures but low at room temperature, while succinimide remains soluble.[2] Consider a multi-solvent system (e.g., Ethyl Acetate/Hexane) to fine-tune the solubility.[2] |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Succinimide co-elutes with the product. | The product and succinimide have similar polarities and affinities for the stationary phase.[3][4] | Perform a thorough aqueous workup before chromatography to remove the bulk of the succinimide.[2] Adjust the polarity of the eluent system. A less polar solvent system may increase the retention of the more polar succinimide. Consider using a different stationary phase (e.g., alumina) or a different chromatography technique like reverse-phase HPLC.[3] |
Quantitative Data
Solubility of Succinimide
The following table summarizes the solubility of succinimide in common solvents. This data is crucial for selecting appropriate solvents for extraction, precipitation, and recrystallization.
| Solvent | Temperature | Solubility | Reference |
| Water | Cold (0-5 °C) | 1 g in 5 mL | [6] |
| Water | Room Temperature | 1 g in 3 mL | [6] |
| Water | Boiling (100 °C) | 1 g in 0.7 mL | [6] |
| Methanol | Cold (0-5 °C) | 1 g in 30 mL | [6] |
| Methanol | Room Temperature | 1 g in 24 mL | [6] |
| Methanol | Hot | 1 g in 5 mL | [6] |
| Ethanol | - | Soluble | [7] |
| Diethyl Ether | - | Insoluble | [3][7] |
| Chloroform | - | Insoluble | [7] |
| Hexane | - | Insoluble | [3] |
| Carbon Tetrachloride | - | Insoluble | [3] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to aqueous and mildly basic conditions.[1]
-
Quenching: Cool the reaction mixture to room temperature. If excess NBS is suspected, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise until the characteristic yellow color of bromine disappears.[1]
-
Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1][8]
-
Extraction: Transfer the mixture to a separatory funnel.
-
Wash 1 (Bicarbonate): Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution, shake gently, and separate the layers. This step is crucial for removing the majority of the succinimide.[1][8]
-
Wash 2 (Water): Add an equal volume of deionized water, shake, and separate the layers.[1][8]
-
Wash 3 (Brine): Add an equal volume of saturated sodium chloride (brine) solution to help remove residual water from the organic layer.[1][8]
-
-
Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
Protocol 2: Removal by Filtration/Precipitation
This method is effective when the reaction is conducted in a non-polar solvent where succinimide has low solubility.[2][8]
-
Cooling: Upon completion of the reaction, cool the reaction mixture to room temperature, and then further in an ice bath (0 °C).
-
Filtration: The succinimide byproduct should precipitate as a white solid. Collect the solid by vacuum filtration, washing the filter cake with a small amount of the cold reaction solvent.
-
Concentration: The filtrate, which contains the desired product, can then be concentrated under reduced pressure.
-
Further Purification: An aqueous workup (Protocol 1) may still be necessary to remove any remaining dissolved succinimide before final purification.[2]
Visualizations
Caption: Decision workflow for selecting a succinimide removal method.
Caption: Experimental workflow for a standard aqueous workup procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Answered: Given the following solubility of succinimide in water and methanol, which would be a better solvent for recrystallizing succinimide? Solubility data: 1 gram of… | bartleby [bartleby.com]
- 7. Succinimide | 123-56-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
challenges and solutions for scaling up 1-Bromo-4-(bromomethyl)naphthalene production
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges and provide solutions for scaling up the production of 1-Bromo-4-(bromomethyl)naphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method is a two-step synthesis starting from 1-methylnaphthalene. The first step involves the electrophilic bromination of the naphthalene ring to produce 1-bromo-4-methylnaphthalene. The second step is a free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator to yield the final product, this compound.[1]
Q2: What are the primary challenges when scaling up the benzylic bromination step?
A2: The main challenges in scaling up the benzylic bromination (Wohl-Ziegler reaction) include:
-
Heat Management: The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.[2]
-
Mass Transfer: Ensuring efficient mixing of the solid NBS with the reaction mixture is crucial for consistent reaction rates and to avoid localized overheating.
-
Side Reactions: The formation of di-brominated and other poly-brominated products is a common issue, as is ring bromination if reaction conditions are not optimized.[3][4]
-
Solvent Selection: While carbon tetrachloride has been traditionally used, its toxicity and environmental impact necessitate the use of safer alternatives like acetonitrile or trifluorotoluene.[5]
Q3: How can the formation of impurities like di-brominated byproducts be minimized?
A3: To minimize the formation of di-brominated and other impurities, consider the following:
-
Control Stoichiometry: Use a controlled amount of NBS, typically between 1.0 and 1.1 equivalents relative to the 1-bromo-4-methylnaphthalene starting material. A large excess of NBS will favor di-bromination.
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC, GC, or HPLC. The reaction should be stopped as soon as the starting material is consumed to prevent further bromination of the desired product.
-
Use Fresh NBS: N-bromosuccinimide can decompose over time to release bromine, which can lead to undesired side reactions. It is recommended to use freshly recrystallized or high-purity NBS.[2]
Q4: What are the recommended safety precautions for handling NBS on a large scale?
A4: N-bromosuccinimide is a hazardous substance and requires strict safety protocols, especially at scale:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[6]
-
Ventilation: Handle NBS in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6]
-
Exothermic Nature: Be aware that reactions involving NBS are generally exothermic. Implement robust cooling and temperature monitoring systems.[2]
-
Avoid Incompatibilities: NBS can react hazardously with certain solvents like DMF. Conduct a thorough compatibility check before selecting a solvent.[7]
Q5: What are the most effective methods for purifying this compound at scale?
A5: At an industrial scale, purification is typically achieved through recrystallization. Ethanol is a commonly used solvent for this purpose.[1][8] The crude product is dissolved in hot ethanol and allowed to cool slowly, leading to the crystallization of the pure product, leaving impurities in the mother liquor. Filtration and drying of the crystals yield the final, purified this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive radical initiator. 2. Insufficient initiation energy (if using photochemical methods). 3. Reaction temperature is too low. | 1. Use a fresh or properly stored radical initiator (e.g., AIBN, BPO). 2. Ensure the light source is of the correct wavelength and intensity. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. |
| Formation of Multiple Products (Low Selectivity) | 1. Excess NBS leading to di-bromination. 2. High reaction temperature causing side reactions. 3. Presence of acidic impurities catalyzing ring bromination. | 1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). 2. Maintain the recommended reaction temperature (e.g., 70-78°C for thermal initiation).[1] 3. Ensure high purity of reagents and solvents. |
| Product is a Dark Oil or Gummy Solid Instead of Crystalline | 1. Presence of impurities, particularly over-brominated byproducts. 2. Residual solvent. | 1. Purify the crude product by recrystallization from a suitable solvent like ethanol.[8] 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Runaway Reaction (Sudden Temperature Spike) | 1. Poor heat dissipation at a larger scale. 2. Addition of NBS too quickly. | 1. Ensure the reactor has an efficient cooling system. 2. Add NBS portion-wise or as a solution over a longer period to control the reaction rate and temperature. |
Experimental Protocols
Synthesis of 1-Bromo-4-methylnaphthalene (Step 1)
This protocol is adapted from a patented method for industrial production.[1]
Materials:
-
1-methylnaphthalene
-
N-bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
In a suitable reactor, charge 1-methylnaphthalene and acetonitrile.
-
Cool the mixture to 0°C.
-
Slowly add N-bromosuccinimide (in batches), ensuring the temperature does not exceed 25°C.
-
After the addition is complete, allow the reaction to proceed at room temperature (20-25°C) overnight.
-
Monitor the reaction to completion by TLC or HPLC.
-
Upon completion, proceed with the work-up which typically involves washing with water and an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by removal of the solvent.
Synthesis of this compound (Step 2)
This protocol is a continuation of the process described in the patent.[1]
Materials:
-
1-bromo-4-methylnaphthalene (from Step 1)
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (Radical Initiator)
-
Carbon tetrachloride (or a safer alternative like acetonitrile)
Procedure:
-
In a reactor, charge 1-bromo-4-methylnaphthalene and the chosen solvent.
-
Add N-bromosuccinimide and the radical initiator.
-
Heat the mixture to reflux (e.g., 70-78°C in carbon tetrachloride) and maintain the reaction overnight.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol.
Quantitative Data Summary
| Parameter | Step 1: Ring Bromination [1] | Step 2: Benzylic Bromination [1] |
| Starting Material | 1-methylnaphthalene | 1-bromo-4-methylnaphthalene |
| Brominating Agent | N-bromosuccinimide | N-bromosuccinimide |
| Solvent | Acetonitrile | Carbon Tetrachloride |
| Reaction Temperature | 0-25°C | 70-78°C (Reflux) |
| Mole Ratio (Starting Material:NBS) | 1 : 1.0-1.2 | 1 : 0.9-1.0 |
| Initiator | Not required | Benzoyl Peroxide (0.02-0.04 eq) |
| Typical Yield | High (not explicitly stated) | 79% (two-step yield from 1-methylnaphthalene) |
Visualizations
References
- 1. CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile - Google Patents [patents.google.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. scientificupdate.com [scientificupdate.com]
- 8. prepchem.com [prepchem.com]
overcoming solubility issues of 1-Bromo-4-(bromomethyl)naphthalene in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 1-Bromo-4-(bromomethyl)naphthalene in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and storage conditions for this compound?
A1: this compound is a solid, typically with a purity of 97%.[1] Due to its reactive nature as a potent alkylating agent, it is crucial to handle it with care.[2] It is also corrosive and a lachrymator, meaning it can cause eye irritation and tearing.[2]
Storage: It should be stored in an inert atmosphere at a temperature between 2-8°C.[1]
Q2: I am having trouble dissolving this compound in my reaction solvent. What are some recommended solvents?
Q3: Are there any general strategies to improve the solubility of this compound?
A3: Yes, several general techniques can be employed to enhance the solubility of poorly soluble organic compounds:
-
Co-solvency: Using a mixture of solvents can significantly improve solubility. For instance, adding a small amount of a solvent in which the compound is highly soluble to the main reaction medium can be effective.
-
Heating: Gently warming the solvent or reaction mixture can increase the rate of dissolution and the overall solubility. However, be cautious of potential degradation of the reactant or other reagents at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break down solid agglomerates and increase the surface area available for solvation, thereby accelerating the dissolution process.
Q4: What are some common side reactions to be aware of when working with this compound, and how can they be minimized?
A4: As a reactive alkylating agent, this compound can participate in several side reactions:
-
Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially in the presence of water.[3] It is advisable to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to minimize this.
-
Over-alkylation: In some reactions, the product of the initial alkylation may be more reactive than the starting material, leading to multiple additions of the naphthalene moiety.[4] To mitigate this, a slow, dropwise addition of the this compound solution to the reaction mixture is recommended.[5]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting solubility problems encountered during experiments with this compound.
Problem: The compound is not dissolving in the chosen solvent at room temperature.
| Potential Cause | Suggested Solution |
| Low intrinsic solubility | Consult the solvent recommendation table below for a more suitable solvent. |
| Insufficient time for dissolution | Allow for longer stirring or agitation. |
| Solid is highly crystalline | Gently warm the mixture while stirring. Use of an ultrasonic bath can also aid in dissolution. |
Problem: The compound precipitates out of solution during the reaction.
| Potential Cause | Suggested Solution |
| Change in temperature | If the reaction is cooled, the solubility may decrease. Maintain a constant temperature or use a co-solvent to improve solubility at lower temperatures. |
| Reaction product is insoluble | Analyze the precipitate to confirm its identity. If it is the desired product, this may be beneficial for purification. If it is an undesired byproduct, a different solvent system may be required. |
| Change in solvent polarity | The addition of other reagents may be altering the polarity of the reaction medium. Consider a solvent system that is more robust to these changes. |
Data Presentation
Table 1: Recommended Solvents for Reactions Involving Bromonaphthalene Derivatives
Note: This table is compiled from data on structurally similar compounds and should be used as a starting point for solvent screening for this compound.
| Solvent | Compound Type | Notes |
| Tetrahydrofuran (THF) | 2-(Bromomethyl)naphthalene | A common polar aprotic solvent for a variety of organic reactions.[4] |
| Dichloromethane (DCM) | 1-Bromonaphthalene | A versatile, non-polar solvent suitable for many reactions.[6] |
| Acetonitrile (ACN) | 1-Bromo-2-(bromomethyl)-4-chlorobenzene | A polar aprotic solvent that can favor S\textsubscript{N}2 reactions.[4] |
| Dimethylformamide (DMF) | 1-Bromo-2-(bromomethyl)-4-chlorobenzene | A polar aprotic solvent, good for dissolving polar reactants.[4] |
| Dimethyl Sulfoxide (DMSO) | 1-Bromo-2-(bromomethyl)-4-chlorobenzene | A highly polar aprotic solvent with strong solvating power.[4] |
| Ethanol | 1-(Bromomethyl)naphthalene | A polar protic solvent, can be used for recrystallization.[7] |
| Carbon Tetrachloride | 1-(Bromomethyl)naphthalene | A non-polar solvent, has been used in synthesis.[7] |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
This protocol provides a general workflow for a reaction involving the alkylation of a nucleophile with this compound.
-
Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile and any necessary base in a suitable anhydrous polar aprotic solvent (e.g., THF, ACN, or DMF).
-
Reagent Addition: In a separate flask, dissolve this compound in the same anhydrous solvent. If solubility is an issue, gentle warming or sonication may be applied.
-
Slowly add the this compound solution to the reaction mixture containing the nucleophile dropwise using a syringe pump or a dropping funnel.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution (e.g., water or a saturated ammonium chloride solution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: Generalized workflow for a nucleophilic substitution reaction.
Caption: Troubleshooting logic for solubility issues.
References
Validation & Comparative
Comparative Reactivity of Bromomethylnaphthalene Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient synthesis design and the generation of novel chemical entities. This guide provides a detailed comparative analysis of the reactivity of 1-bromomethylnaphthalene and 2-bromomethylnaphthalene, focusing on the steric and electronic factors that differentiate their behavior in common organic transformations.
While direct, side-by-side quantitative kinetic data for the two isomers is not extensively available in the surveyed literature, a robust comparison can be drawn from established principles of organic chemistry and data from related naphthalene derivatives. The primary difference in reactivity between 1-bromomethylnaphthalene and 2-bromomethylnaphthalene stems from the distinct steric environments of the α (1-) and β (2-) positions on the naphthalene ring.
Theoretical Framework: Steric and Electronic Influences
The reactivity of bromomethylnaphthalenes in nucleophilic substitution reactions is predominantly governed by the SN2 mechanism, which is highly sensitive to steric hindrance around the electrophilic carbon center. The bromomethyl group's position on the naphthalene core significantly impacts the accessibility of this center to incoming nucleophiles.
-
1-Bromomethylnaphthalene (α-isomer): The bromomethyl group at the 1-position experiences significant steric hindrance from the peri-hydrogen atom at the 8-position. This steric clash impedes the backside attack of a nucleophile, which is a critical step in the SN2 transition state. This hindrance is a known phenomenon in naphthalene chemistry, leading to lower reactivity for substituents at the α-position compared to the β-position in reactions sensitive to steric bulk.[1]
-
2-Bromomethylnaphthalene (β-isomer): In contrast, the bromomethyl group at the 2-position is less sterically encumbered. The adjacent positions (1 and 3) have hydrogen atoms that do not present a significant steric barrier to the approach of a nucleophile. Consequently, the transition state for an SN2 reaction is more readily achieved for the 2-isomer.
Electronically, the polar effects of the fused benzene ring on the reactivity of α- and β-naphthalene derivatives are considered to be very similar.[1] Therefore, the difference in reactivity is primarily attributed to steric factors.
Comparative Data Summary
Due to the lack of direct comparative experimental studies in publicly available literature, the following table summarizes the expected relative reactivity based on theoretical principles and related experimental observations.
| Feature | 1-Bromomethylnaphthalene | 2-Bromomethylnaphthalene | Rationale |
| Steric Hindrance | High | Low | The peri-hydrogen at the 8-position sterically hinders the bromomethyl group at the 1-position.[1] |
| Relative Reactivity in SN2 Reactions | Lower | Higher | Reduced steric hindrance in the 2-position allows for easier backside attack by nucleophiles. |
| Carbocation Stability (for potential SN1 pathways) | Similar | Similar | Both isomers would form benzylic-type carbocations with comparable resonance stabilization across the naphthalene ring system. |
Experimental Protocols
To empirically determine the relative reactivity of the bromomethylnaphthalene isomers, a kinetic study of a nucleophilic substitution reaction can be performed. The following is a detailed protocol for a representative SN2 reaction with a common nucleophile, such as an azide or a phenoxide.
Kinetic Analysis of the Reaction with Sodium Azide
This experiment aims to determine the second-order rate constants for the reaction of 1-bromomethylnaphthalene and 2-bromomethylnaphthalene with sodium azide in a suitable solvent.
Materials:
-
1-Bromomethylnaphthalene
-
2-Bromomethylnaphthalene
-
Sodium Azide (NaN3)
-
Dimethylformamide (DMF, anhydrous)
-
Internal standard (e.g., undecane)
-
Standard laboratory glassware
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Thermostatted reaction block or oil bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of 1-bromomethylnaphthalene in anhydrous DMF containing a known concentration of the internal standard.
-
Prepare a 0.1 M solution of 2-bromomethylnaphthalene in anhydrous DMF containing the same concentration of the internal standard.
-
Prepare a 0.2 M solution of sodium azide in anhydrous DMF.
-
-
Reaction Setup:
-
In a series of reaction vials, place equal volumes of the 1-bromomethylnaphthalene stock solution.
-
In a separate series of reaction vials, place equal volumes of the 2-bromomethylnaphthalene stock solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 50 °C) in the thermostatted block.
-
-
Initiation of Reaction and Monitoring:
-
To initiate the reactions, add an equal volume of the pre-heated sodium azide solution to each vial, starting a timer for each.
-
At predetermined time intervals, quench the reaction in one vial from each series by adding a large volume of cold deionized water and extracting the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-FID to determine the concentration of the remaining bromomethylnaphthalene isomer relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the bromomethylnaphthalene isomer versus time.
-
The slope of this plot will give the pseudo-first-order rate constant (k').
-
The second-order rate constant (k2) can be calculated by dividing k' by the concentration of sodium azide.
-
Compare the k2 values for the two isomers to determine their relative reactivity.
-
Visualizing Reaction Pathways and Workflows
General SN2 Reaction Pathway
The following diagram illustrates the concerted mechanism of an SN2 reaction, where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.
Caption: Generalized SN2 reaction pathway.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps in the experimental protocol for the comparative kinetic study.
Caption: Workflow for comparative kinetic analysis.
References
A Comparative Guide to Naphthalene-Based Monomers in Polymer Synthesis: 1-Bromo-4-(bromomethyl)naphthalene vs. 2,6-dibromonaphthalene
In the landscape of advanced polymer synthesis, naphthalene-based monomers are prized for imparting exceptional thermal stability, mechanical strength, and unique optoelectronic properties to the resulting materials. This guide provides a detailed comparison of two key brominated naphthalene monomers: 1-Bromo-4-(bromomethyl)naphthalene and 2,6-dibromonaphthalene. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their distinct reactivity, polymerization pathways, and the performance of the derived polymers, supported by experimental data and detailed protocols.
Overview of the Monomers
This compound is a versatile building block featuring two different bromine functionalities: a reactive benzylic bromide (bromomethyl group) and a more stable aromatic bromide. This differential reactivity allows for selective and sequential polymerization reactions, making it a candidate for creating complex polymer architectures. The bromomethyl group is highly susceptible to nucleophilic substitution and is particularly suited for forming poly(phenylene vinylene) (PPV) type structures through dehydrohalogenation polymerization, such as the Gilch polymerization. The aromatic bromine atom, on the other hand, can participate in metal-catalyzed cross-coupling reactions like Suzuki or Stille coupling.
2,6-Dibromonaphthalene possesses two chemically equivalent aromatic bromine atoms. This symmetrical structure makes it an ideal monomer for step-growth polymerization, particularly palladium-catalyzed cross-coupling reactions, to produce well-defined, linear conjugated polymers. These polymers are extensively utilized in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2]
Comparative Performance Data
The choice of monomer significantly influences the properties of the resulting polymer. The following tables summarize key quantitative data for polymers synthesized from this compound and 2,6-dibromonaphthalene.
| Property | Poly(1,4-naphthalene vinylene) (from this compound) | Poly(2,6-naphthalene) derivative (from 2,6-dibromonaphthalene) |
| Polymerization Method | Gilch Polymerization | Suzuki Coupling |
| Molecular Weight (Mn) | Typically in the range of 10 - 50 kDa | Can be controlled, with examples reaching up to 73 kDa.[3] |
| Polydispersity Index (PDI) | Generally broader ( > 2) due to the radical nature of Gilch polymerization.[4] | Can be well-controlled, often below 2.0.[3] |
| Thermal Stability (Td, 5% weight loss) | Expected to be high, > 350 °C.[4] | High, with examples showing Td > 400 °C.[5] |
| Glass Transition Temperature (Tg) | Reported to be around 70°C for some poly(naphthalene)s.[6] | Can be high, with some polyimides containing naphthalene units reaching up to 381 °C.[5] |
| Solubility | Generally soluble in common organic solvents like THF and chloroform.[4] | Solubility is highly dependent on the side chains introduced during synthesis. |
Table 1: Comparison of Polymer Properties.
| Property | Poly(1,4-naphthalene vinylene) | Poly(2,6-naphthalene-alt-phenylene) |
| UV-Vis Absorption (λ_abs, film) | Expected around 360-410 nm.[6] | Typically in the range of 350-400 nm. |
| Photoluminescence Emission (λ_em, film) | Expected in the blue-green region (460-500 nm).[6] | Can be tuned, with examples showing blue emission. |
| HOMO Level | Varies with specific polymer structure. | Varies with specific polymer structure. |
| LUMO Level | Varies with specific polymer structure. | Varies with specific polymer structure. |
Table 2: Optoelectronic Properties of Representative Polymers.
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below.
Protocol 1: Synthesis of Poly(1,4-naphthalene vinylene) via Gilch Polymerization (Adapted)
This protocol is adapted from general Gilch polymerization procedures for similar monomers.[7]
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq.) in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution dropwise to the monomer solution at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Protocol 2: Synthesis of Poly(2,6-naphthalene-alt-1,4-phenylene) via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of 2,6-dibromonaphthalene with a diboronic acid ester.[8]
Materials:
-
2,6-Dibromonaphthalene
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene and Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a microwave reaction vial, add 2,6-dibromonaphthalene (1.0 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).
-
Seal the vial and purge with an inert gas for 15-20 minutes.
-
Under a positive pressure of inert gas, add anhydrous Toluene (6 mL) and anhydrous DMF (2 mL).
-
Add a degassed 2M aqueous solution of K₂CO₃ (2.0 mL).
-
Heat the reaction in a microwave reactor to 120°C for 60 minutes with stirring.
-
After cooling, pour the reaction mixture into vigorously stirring methanol (200 mL) to precipitate the polymer.
-
Collect the polymer by vacuum filtration and wash sequentially with deionized water and methanol.
-
Dry the purified polymer in a vacuum oven.
Visualization of Chemical Structures and Synthetic Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unveiling Reactive Hotspots: A DFT-Based Comparison of Reaction Sites in 1-Bromo-4-(bromomethyl)naphthalene
Predicting Reactivity: The Power of DFT
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. By calculating properties like electron density, molecular orbitals, and electrostatic potential, DFT can effectively predict the most probable sites for both nucleophilic and electrophilic attack, as well as radical reactions.
The key to this predictive capability lies in several computed parameters:
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), with higher HOMO energies suggesting greater reactivity. The LUMO energy represents the ability of a molecule to accept electrons (electrophilicity), with lower LUMO energies indicating a greater propensity for reaction. The distribution of these orbitals across the molecule highlights the specific atoms most likely to participate in a reaction.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of a molecule. Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions signify areas of low electron density (positive potential) and are prone to nucleophilic attack.
-
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the partial positive or negative charge on each atom. Atoms with significant negative charges are potential nucleophilic centers, whereas those with significant positive charges are potential electrophilic centers.
Predicted Reaction Sites in 1-Bromo-4-(bromomethyl)naphthalene
Based on the known reactivity of similar compounds, such as 1-bromo-4-(chloromethyl)naphthalene, and general principles of organic chemistry, a DFT analysis of this compound is expected to highlight two primary reaction sites: the benzylic carbon of the bromomethyl group and the carbon atom of the naphthalene ring attached to the bromine.
Table 1: Predicted DFT Analysis Summary for Reaction Sites
| Site | Predicted Mulliken Charge | Predicted HOMO/LUMO Contribution | Predicted MEP | Predicted Reactivity Type |
| Benzylic Carbon (-CH₂Br) | Slightly Positive (δ+) | Significant LUMO contribution | Blue Region (Electron Deficient) | Electrophilic (Susceptible to Nucleophilic Attack) |
| Aromatic Carbon (-C-Br) | Slightly Positive (δ+) | Significant LUMO contribution | Blue Region (Electron Deficient) | Electrophilic (Susceptible to Nucleophilic Attack, especially in metal-catalyzed reactions) |
| Naphthalene Ring (π-system) | Electron Rich (δ-) | Significant HOMO contribution | Red/Yellow Regions (Electron Rich) | Nucleophilic (Susceptible to Electrophilic Attack) |
| Bromine Atoms (-Br) | Slightly Negative (δ-) | Lone pair contribution to HOMO | Red/Yellow Regions (Electron Rich) | Nucleophilic (Can act as a leaving group) |
Comparative Analysis of Reaction Pathways
Nucleophilic Substitution at the Bromomethyl Group
The DFT analysis is anticipated to show a significant localization of the LUMO on the benzylic carbon of the bromomethyl group. This, coupled with a predicted positive Mulliken charge, makes this carbon highly electrophilic. Experimental data on the analogous 1-bromo-4-(chloromethyl)naphthalene confirms that the chloromethyl group is a primary site for nucleophilic substitution reactions[1]. Therefore, this compound is expected to readily undergo Sₙ2 reactions with various nucleophiles at this position.
Metal-Catalyzed Cross-Coupling at the C-Br Bond
The carbon-bromine bond on the naphthalene ring is another key site for reactivity. The DFT analysis would likely indicate a positive partial charge on the carbon atom attached to the bromine, making it an electrophilic center. This site is particularly important for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings[1]. These reactions are powerful tools in organic synthesis for forming new carbon-carbon bonds.
Electrophilic Aromatic Substitution on the Naphthalene Ring
The naphthalene ring itself is an electron-rich π-system. The HOMO is expected to be distributed across the aromatic rings, making them nucleophilic. The MEP map would likely show regions of negative potential above and below the plane of the rings. This suggests that the molecule can undergo electrophilic aromatic substitution, although the presence of the deactivating bromo group would influence the position of substitution.
Experimental and Computational Protocols
DFT Calculation Methodology
A typical DFT study to predict the reaction sites of this compound would involve the following steps:
-
Geometry Optimization: The molecular geometry would be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: Single-point energy calculations would then be carried out to determine the electronic properties, including HOMO and LUMO energies and distributions, Mulliken atomic charges, and the molecular electrostatic potential. A study on the similar 1-bromo-4-methylnaphthalene utilized the B3LYP/6-311G level of theory for such calculations[2].
Experimental Verification
The predicted reactivity can be verified experimentally through:
-
Reaction with Nucleophiles: Reacting this compound with a range of nucleophiles (e.g., amines, alkoxides, cyanides) and analyzing the products to confirm substitution at the bromomethyl position.
-
Cross-Coupling Reactions: Performing standard Suzuki or Sonogashira coupling reactions using a palladium catalyst and a suitable coupling partner to confirm reactivity at the C-Br bond.
-
Electrophilic Aromatic Substitution: Subjecting the molecule to standard electrophilic aromatic substitution conditions (e.g., nitration, halogenation) and characterizing the resulting isomers.
Logical Workflow for DFT-Based Reactivity Prediction
Figure 1: A flowchart illustrating the typical workflow for predicting molecular reaction sites using DFT calculations.
References
A Researcher's Guide to Structural Characterization of Reaction Products Using 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of reaction products is paramount. While 1D NMR provides a foundational overview, complex molecules often yield spectra with significant signal overlap, necessitating the use of two-dimensional (2D) NMR techniques. By spreading correlations across two frequency dimensions, 2D NMR enhances spectral resolution, revealing intricate connectivity and spatial relationships within a molecule. This guide provides an objective comparison of common 2D NMR techniques, supported by experimental data, to aid in the strategic selection of experiments for definitive structural characterization.
Performance Comparison of Key 2D NMR Techniques
The selection of an appropriate 2D NMR experiment is dictated by the specific structural question at hand. The following table summarizes the key performance characteristics of the most widely used techniques for the analysis of small to medium-sized organic molecules.
| Experiment | Information Obtained | Typical Experiment Time (for small molecules) | Relative Sensitivity | Resolution | Key Application |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds (J-coupling). | 5 minutes - 2 hours | High | Good | Identifying neighboring protons and tracing spin systems. |
| TOCSY (Total Correlation Spectroscopy) | ¹H-¹H correlations within an entire spin system. | 20 minutes - 5 hours | High | Good | Identifying all protons within a coupled network, even those not directly connected. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C (or other heteronuclei) correlations through one bond.[1][2] | 15 minutes - 3 hours | High | Very Good | Assigning protons to their directly attached carbons.[1] |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C (or other heteronuclei) correlations over 2-4 bonds.[1][3] | 30 minutes - 8 hours | Medium | Good | Assembling molecular fragments by identifying long-range connectivities.[1] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H correlations through space (protons < 5Å apart).[4] | 1 - 12 hours | Low to Medium | Good | Determining stereochemistry and 3D conformation.[4] |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | ¹H-¹H correlations through space, particularly for medium-sized molecules where NOESY fails.[4] | 2 - 16 hours | Low to Medium | Good | Determining stereochemistry for molecules with intermediate tumbling rates.[4] |
Deciphering Molecular Architecture: A Workflow for 2D NMR Analysis
A systematic approach is crucial for efficiently elucidating the structure of a reaction product. The following workflow outlines a common strategy employing a suite of 2D NMR experiments.
Detailed Experimental Protocols
The following sections provide generalized protocols for acquiring common 2D NMR spectra on modern NMR spectrometers. Specific parameters may need to be optimized based on the sample, solvent, and instrument.
COSY (Correlation Spectroscopy)
Objective: To identify protons that are coupled to each other, typically through two or three bonds.
Methodology:
-
Sample Preparation: Prepare a solution of the reaction product in a deuterated solvent at an appropriate concentration.
-
Initial 1D ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.[5]
-
Experiment Setup:
-
Load a standard COSY parameter set (e.g., cosygpqf on Bruker systems).[6]
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.[7]
-
Set the transmitter offset to the center of the proton spectrum.
-
The number of increments in the indirect dimension (F1) is typically set to 128-256 for adequate resolution.[6]
-
The number of scans per increment is chosen based on the sample concentration to achieve sufficient signal-to-noise.
-
-
Acquisition: Start the acquisition. The experiment time will depend on the number of scans and increments.
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correction is generally not required for magnitude-mode COSY spectra. The resulting spectrum can be symmetrized.[6]
-
TOCSY (Total Correlation Spectroscopy)
Objective: To identify all protons within a spin system, including those not directly coupled.
Methodology:
-
Sample Preparation and Initial 1D: Follow the same initial steps as for the COSY experiment.
-
Experiment Setup:
-
Load a standard TOCSY parameter set (e.g., mlevphpr on Bruker systems).[8]
-
Set the spectral width and transmitter offset as determined from the 1D ¹H spectrum.
-
A key parameter is the mixing time (spin-lock duration), which determines the extent of magnetization transfer. A typical value for small molecules is 60-120 ms.[9]
-
Set the number of increments and scans as for the COSY experiment.
-
-
Acquisition and Processing: The acquisition and processing steps are similar to those for a phase-sensitive COSY experiment. Phase correction will be required.
HSQC (Heteronuclear Single Quantum Coherence)
Objective: To correlate each proton with its directly attached carbon (or other heteronucleus).
Methodology:
-
Sample Preparation and Initial 1D Spectra: Acquire both ¹H and ¹³C 1D spectra to determine the spectral widths and offsets for both nuclei.[1]
-
Experiment Setup:
-
Load a standard HSQC parameter set (e.g., hsqcedetgpsisp2.2 on Bruker systems for multiplicity-edited HSQC).
-
Set the ¹H spectral width and offset in the direct dimension (F2) and the ¹³C spectral width and offset in the indirect dimension (F1).[1]
-
The number of increments in F1 is typically 128-256.
-
The number of scans is adjusted for optimal signal-to-noise.
-
-
Acquisition: Start the acquisition.
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell).
-
Perform a 2D Fourier transform.
-
Phase correction is required in both dimensions.
-
HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify long-range correlations (2-4 bonds) between protons and carbons, which is crucial for connecting spin systems.
Methodology:
-
Sample Preparation and Initial 1D Spectra: Similar to HSQC, acquire ¹H and ¹³C 1D spectra.[10]
-
Experiment Setup:
-
Load a standard HMBC parameter set (e.g., hmbcgplpndqf on Bruker systems).[10]
-
Set the spectral widths and offsets for ¹H (F2) and ¹³C (F1).[10]
-
A critical parameter is the long-range coupling delay, which is typically optimized for a coupling constant of 8-10 Hz.[10]
-
The number of increments in F1 is often set to 256 or higher for better resolution of the carbon dimension.
-
-
Acquisition and Processing: The acquisition and processing are similar to the HSQC experiment. The resulting spectrum is typically displayed in magnitude mode.
NOESY (Nuclear Overhauser Effect Spectroscopy)
Objective: To identify protons that are close in space (< 5 Å), providing information about stereochemistry and 3D conformation.
Methodology:
-
Sample Preparation and Initial 1D: Follow the same initial steps as for the COSY experiment.
-
Experiment Setup:
-
Load a standard NOESY parameter set (e.g., noesyphsw on Bruker systems).[11]
-
Set the spectral width and transmitter offset.
-
The mixing time is a crucial parameter that allows for the buildup of the NOE. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[12]
-
Set the number of increments and scans.
-
-
Acquisition and Processing: Similar to a phase-sensitive COSY experiment, requiring phase correction in both dimensions.
ROESY (Rotating-frame Overhauser Effect Spectroscopy)
Objective: To detect through-space correlations for medium-sized molecules where the NOE may be close to zero.
Methodology:
-
Sample Preparation and Initial 1D: Follow the same initial steps as for the COSY experiment.
-
Experiment Setup:
-
Acquisition and Processing: The acquisition and processing are similar to a phase-sensitive NOESY experiment.
By judiciously applying these powerful 2D NMR techniques, researchers can confidently and accurately determine the complete chemical structure of their reaction products, a critical step in advancing chemical and pharmaceutical research.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2D HMBC Experiment [imserc.northwestern.edu]
- 4. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 5. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 6. chemistry.uoc.gr [chemistry.uoc.gr]
- 7. ulethbridge.ca [ulethbridge.ca]
- 8. TUTORIAL: 2D TOCSY EXPERIMENT WITH PRESATURATION [imserc.northwestern.edu]
- 9. 1H-1H TOCSY [nmr.chem.ucsb.edu]
- 10. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 11. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 12. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 13. TUTORIAL: 2D ROESY EXPERIMENT [imserc.northwestern.edu]
- 14. Stanford University NMR Facility [web.stanford.edu]
A Comparative Guide to the Structural and Purity Validation of Synthesized 1-Bromo-4-(bromomethyl)naphthalene
For researchers, scientists, and drug development professionals, the rigorous validation of synthesized intermediates is a critical step to ensure the reliability and reproducibility of subsequent experimental work. This guide provides an objective comparison of analytical techniques for validating the structure and purity of 1-Bromo-4-(bromomethyl)naphthalene, a bifunctional naphthalene derivative. The performance of this compound is compared with two viable alternatives, 2,7-Bis(bromomethyl)naphthalene and 1-Bromo-4-(chloromethyl)naphthalene, supported by representative experimental data.
Structural and Purity Analysis of this compound
The successful synthesis of this compound (C₁₁H₈Br₂) requires confirmation of its chemical structure and an assessment of its purity. Standard analytical techniques for this validation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation: this compound
| Analytical Technique | Parameter | Expected/Typical Result |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~7.5-8.5 ppm; Methylene Protons (-CH₂Br): ~4.9 ppm |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: ~120-135 ppm; Methylene Carbon (-CH₂Br): ~30-35 ppm |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z ~298, 300, 302 (due to bromine isotopes) |
| HPLC | Purity | ≥ 97% |
Comparative Analysis with Alternative Bifunctional Naphthalenes
The choice of a bifunctional linker can significantly impact reaction outcomes. Below is a comparison of this compound with two alternatives, 2,7-Bis(bromomethyl)naphthalene and 1-Bromo-4-(chloromethyl)naphthalene.
Data Presentation: Comparative Analysis
| Parameter | This compound | 2,7-Bis(bromomethyl)naphthalene | 1-Bromo-4-(chloromethyl)naphthalene |
| Molecular Formula | C₁₁H₈Br₂ | C₁₂H₁₀Br₂ | C₁₁H₈BrCl |
| Molecular Weight | ~300.00 g/mol | ~314.02 g/mol | ~255.54 g/mol [1] |
| ¹H NMR (-CH₂X) | ~4.9 ppm (-CH₂Br) | ~4.8 ppm (-CH₂Br) | ~4.9 ppm (-CH₂Cl) |
| Reactivity of -CH₂X | High | High | Moderate |
| Purity (Typical) | ≥ 97%[2][3] | ≥ 97.0% (HPLC) | Vendor specific |
| Symmetry | Asymmetric | Symmetric | Asymmetric |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters: 16 scans, relaxation delay of 1.0 s, pulse width of 45°, and a spectral width of -2 to 12 ppm.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters: 1024 scans, relaxation delay of 2.0 s, pulse width of 30°, and a spectral width of -5 to 220 ppm. Proton broadband decoupling is applied.
-
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Acquisition: Introduce the sample solution into the ion source via direct infusion. Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500. The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1.
3. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.
-
Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
References
Naphthalene-Based vs. Aliphatic Linkers: A Performance Comparison for Drug Development
In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of overall efficacy, stability, and safety. While flexible aliphatic linkers have been a mainstay, there is growing interest in the properties of rigid aromatic structures, such as those incorporating naphthalene. This guide provides an objective comparison of naphthalene-based and aliphatic linkers, supported by available data and design principles, to inform researchers and drug developers in their selection process.
The fundamental difference between these two classes of linkers lies in their structural rigidity. Aliphatic linkers, such as alkyl chains and polyethylene glycol (PEG) units, are characterized by their flexibility, allowing for a wide range of conformations. In contrast, naphthalene-based linkers introduce a rigid, planar aromatic scaffold, which can significantly influence the spatial orientation of the connected molecules.
Comparative Performance Analysis
The distinct physicochemical properties of naphthalene-based and aliphatic linkers translate into different performance characteristics in ADCs and PROTACs. The following table summarizes these differences based on key performance parameters.
| Performance Parameter | Naphthalene-Based Linkers (Rigid Aromatic) | Aliphatic Linkers (Flexible) | Rationale & Supporting Evidence |
| Stability | Potentially Higher Metabolic Stability | Variable; Susceptible to Metabolism | Rigid aromatic structures like naphthalene can be less prone to enzymatic degradation compared to flexible alkyl chains.[1] The constrained conformation of rigid linkers can lead to improved metabolic stability and better pharmacokinetic properties.[1] |
| Solubility | Generally Lower (Hydrophobic) | Tunable; PEGylation Enhances Solubility | The aromatic nature of naphthalene imparts hydrophobicity. In contrast, aliphatic linkers, especially PEG-based ones, are widely used to improve the aqueous solubility of PROTACs and ADCs.[] |
| Cell Permeability | Potentially Favorable for some PROTACs | Generally Lower for Large Molecules | Rigidity can pre-organize a PROTAC into a bioactive conformation that may be more conducive to cell permeability.[1] However, the hydrophobicity of naphthalene could also lead to non-specific membrane interactions. |
| Efficacy (ADCs) | May Hinder Payload Release | Well-Established for Cleavable Designs | The rigidity of a naphthalene linker might sterically hinder the access of proteases to a cleavable site, potentially reducing the efficiency of payload release within the target cell. |
| Efficacy (PROTACs) | Can Enhance Ternary Complex Formation | Flexibility Can Be Advantageous or Detrimental | A rigid linker can lock the PROTAC into an optimal conformation for forming a stable and productive ternary complex between the target protein and the E3 ligase, thereby enhancing degradation potency.[1] However, if the pre-organized conformation is not ideal, it can hinder complex formation.[1] Flexible linkers can adapt to different protein topographies but may also adopt unproductive conformations.[1] |
| Synthesis | More Complex | Generally More Straightforward | The synthesis of PROTACs and ADCs with rigid linkers can be more challenging compared to those with flexible alkyl or PEG linkers.[1] |
Experimental Protocols
Accurate evaluation of linker performance relies on standardized experimental protocols. Below are methodologies for key assays.
In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the linker and the potential for premature payload release in a biological matrix.
-
Methodology:
-
The ADC or PROTAC is incubated in plasma (human, mouse, or rat) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
The reaction is quenched, and proteins are precipitated (e.g., with acetonitrile).
-
The supernatant is analyzed by LC-MS/MS to quantify the amount of intact ADC/PROTAC and any released payload or metabolites.
-
The half-life (t₁/₂) of the compound in plasma is calculated.
-
Cell Viability/Cytotoxicity Assay
-
Objective: To determine the in vitro potency of an ADC.
-
Methodology:
-
Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).
-
Cell viability is assessed using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
-
Ternary Complex Formation Assay (for PROTACs)
-
Objective: To measure the ability of a PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase.
-
Methodology (Surface Plasmon Resonance - SPR):
-
One of the proteins (e.g., the E3 ligase) is immobilized on an SPR sensor chip.
-
A solution containing the other protein (the target protein) and the PROTAC is flowed over the chip.
-
The binding of the target protein to the immobilized E3 ligase in the presence of the PROTAC is measured in real-time, allowing for the determination of association and dissociation rate constants.
-
Visualizing Linker Impact
The structural differences between naphthalene-based and aliphatic linkers have significant implications for their function, as illustrated in the following diagrams.
Caption: Impact of linker flexibility on PROTAC-induced ternary complex formation.
The flexible aliphatic linker allows the PROTAC to adopt multiple conformations, which may or may not be optimal for bringing the target protein and E3 ligase together. In contrast, the rigid naphthalene-based linker pre-organizes the molecule, potentially facilitating a more stable and productive ternary complex.
Caption: Influence of linker structure on enzymatic cleavage in ADCs.
This diagram illustrates how the rigidity of a naphthalene-based linker could potentially create steric hindrance, impeding the access of cellular proteases to the cleavage site and affecting the rate of payload release compared to a more accessible flexible aliphatic linker.
Conclusion
The choice between a naphthalene-based and an aliphatic linker is a strategic decision that depends on the specific application and desired therapeutic properties. Aliphatic linkers, particularly those containing PEG motifs, offer synthetic tractability and the ability to fine-tune solubility. They are a well-established choice for many ADC and PROTAC designs.
Naphthalene-based linkers, as a representative of rigid aromatic linkers, present an opportunity to enhance metabolic stability and, in the case of PROTACs, to improve potency by pre-organizing the molecule into a bioactive conformation. However, challenges related to solubility and potentially more complex synthesis must be considered.
Ultimately, the optimal linker is highly dependent on the specific target protein, E3 ligase (for PROTACs), and payload. Empirical testing of a variety of linker types, lengths, and compositions is crucial for the successful development of next-generation targeted therapies.
References
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution at the Benzylic Position
This guide offers an objective comparison of the kinetics of nucleophilic substitution reactions at the benzylic position. It is intended for researchers, scientists, and professionals in drug development who leverage these reactions in their synthetic workflows. The content provides a detailed analysis of the factors influencing reaction rates, supported by experimental data, and outlines common protocols for kinetic studies.
Nucleophilic substitution at a benzylic carbon—the carbon atom directly attached to a benzene ring—is a fundamental transformation in organic chemistry.[1][2] The unique reactivity of benzylic substrates stems from the ability of the adjacent aromatic ring to stabilize charged intermediates and transition states through resonance.[2][3] This stabilization facilitates both unimolecular (SN1) and bimolecular (SN2) substitution pathways, making the reaction outcome highly dependent on the specific substrate, nucleophile, leaving group, and solvent system employed.[2] Understanding the kinetics of these reactions is crucial for controlling product formation, optimizing reaction conditions, and designing efficient synthetic routes.
Mechanistic Pathways: SN1 vs. SN2 at the Benzylic Position
The competition between SN1 and SN2 pathways is a central theme in benzylic substitution. The benzylic position is adept at supporting both mechanisms due to p-orbital overlap with the aromatic system.
-
SN1 Mechanism: This is a two-step process involving the formation of a resonance-stabilized benzylic carbocation as the rate-determining step.[2][3] This pathway is favored for secondary and tertiary benzylic substrates, with weak nucleophiles, and in polar protic solvents that can stabilize the ionic intermediate.[4]
-
SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the benzylic carbon as the leaving group departs.[3] The transition state is stabilized by the delocalization of electron density into the benzene ring. This pathway is preferred for primary benzylic substrates, with strong nucleophiles, and in polar aprotic solvents.[4]
References
A Head-to-Head Comparison: N-Bromosuccinimide vs. Liquid Bromine for Naphthalene Functionalization
For researchers and professionals in drug development and organic synthesis, the choice of brominating agent is critical for achieving desired outcomes in the functionalization of aromatic compounds like naphthalene. This guide provides an objective comparison between N-bromosuccinimide (NBS) and liquid bromine (Br₂), offering a detailed analysis of their performance, supported by experimental data and protocols.
The bromination of naphthalene is a fundamental electrophilic aromatic substitution reaction, yielding bromonaphthalenes that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] The regioselectivity of this reaction is a key consideration, with substitution kinetically favored at the C1 (alpha) position due to the superior resonance stabilization of the resulting carbocation intermediate.[1] While both liquid bromine and N-bromosuccinimide can effect this transformation, they differ significantly in terms of handling, safety, reaction conditions, yield, and regioselectivity.
Performance and Data Presentation
N-Bromosuccinimide is often touted as a safer and more convenient alternative to the highly corrosive and hazardous liquid bromine.[2][3] Experimental evidence, particularly in the case of substituted naphthalenes, demonstrates that NBS can offer superior yields and regioselectivity.[2]
| Parameter | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂) |
| Physical State | White crystalline solid | Dense, fuming orange liquid |
| Handling & Safety | Easier and safer to handle.[3] | Highly corrosive, toxic, and requires handling in a well-ventilated fume hood.[1][3] |
| Reagent Equivalents | Typically used in slight excess (e.g., 1.1 equivalents).[2] | Often used in slight excess (e.g., 1.1 equivalents).[4] |
| Solvent | Commonly used with acetonitrile.[2] | Typically used with halogenated solvents like carbon tetrachloride or dichloromethane.[1][4] |
| Temperature | Often proceeds at room temperature.[2] | May require heating to gentle boiling.[1][4] |
| Reaction Time | Can be longer, e.g., 24 hours at room temperature.[2] | Addition of bromine can take 12-15 hours, followed by several hours of heating.[1][4] |
| Yield (1-hexylnaphthalene) | 83% (for 1-bromo-4-hexylnaphthalene).[2] | 67% (for 1-bromo-4-hexylnaphthalene).[2] |
| Yield (Naphthalene) | Not specified in the provided results. | 72-75% (for α-bromonaphthalene).[4] |
| Regioselectivity | Generally offers higher regioselectivity.[2] | Can result in poor to moderate regioselectivity, with potential for isomer mixtures.[2][5] |
| Workup | Standard aqueous workup and solvent removal.[2] | Involves neutralization with base and fractional distillation under reduced pressure.[1][4] |
Visualizing the Process
To better understand the chemical transformation and experimental procedures, the following diagrams illustrate the reaction mechanism and a generalized workflow.
Caption: Electrophilic bromination of naphthalene.
Caption: A generalized workflow for naphthalene bromination.
Experimental Protocols
Below are detailed methodologies for the bromination of naphthalene using both liquid bromine and N-bromosuccinimide.
Protocol 1: Direct Bromination using Liquid Bromine in Carbon Tetrachloride
This traditional method provides a reliable route to 1-bromonaphthalene, though it requires stringent safety precautions due to the hazardous nature of liquid bromine.[1][4]
Materials and Reagents:
-
Naphthalene (C₁₀H₈)
-
Liquid Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄)
-
Powdered Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Sodium Metabisulfite (Na₂S₂O₅) solution (for quenching)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Apparatus for vacuum distillation
-
Separatory funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 512 g (4 moles) of naphthalene in 275 g (170 mL) of carbon tetrachloride.[1][4]
-
Heat the mixture to a gentle boil using a heating mantle.[1][4]
-
Through the dropping funnel, add 707 g (220 mL, 4.4 moles) of liquid bromine at a rate that minimizes the carry-over of bromine with the evolving hydrogen bromide (HBr) gas. This addition typically takes 12-15 hours.[1][4]
-
After the addition is complete, continue to stir and gently heat the mixture until the evolution of HBr ceases (approximately 6 hours).[1][4]
-
Allow the mixture to cool to room temperature.
-
Distill off the carbon tetrachloride under slightly reduced pressure.[1][4]
-
To the residue, add 20-30 g of powdered sodium hydroxide and stir at 90-100°C for four hours to neutralize any remaining acid.[1][4]
-
Transfer the crude product to a distillation flask and perform fractional distillation under reduced pressure. Collect the main fraction of 1-bromonaphthalene at 132-135°C/12 mm Hg.[1][4]
Protocol 2: Bromination of an Alkylnaphthalene using N-Bromosuccinimide in Acetonitrile
This method, demonstrated for alkylnaphthalenes, showcases a milder and more selective approach to bromination.[2] It is adaptable for naphthalene itself, likely with adjustments to reaction time and temperature to account for the difference in substrate reactivity.
Materials and Reagents:
-
1-Hexylnaphthalene (or Naphthalene)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Sodium Hydroxide solution
-
Magnesium Sulfate (MgSO₄)
-
Dichloromethane (for extraction)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the naphthalene substrate (e.g., 34.75 g, 164 mmol of 1-hexylnaphthalene) in acetonitrile (450 mL) in a round-bottom flask at room temperature.[2]
-
Add N-bromosuccinimide (1.1 equivalents, e.g., 32.11 g, 180 mmol) in portions over 10 minutes while stirring.[2]
-
Stir the mixture at room temperature in the dark for 24 hours.[2]
-
After the reaction is complete, add sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane.[2]
-
Combine the organic layers and dry over magnesium sulfate.[2]
-
Remove the solvent using a rotary evaporator.
-
Purify the residue by distillation under reduced pressure to obtain the brominated naphthalene product.[2]
Conclusion
In comparing N-bromosuccinimide and liquid bromine for the functionalization of naphthalene, a clear trade-off emerges between tradition and convenience. Liquid bromine, while effective, poses significant handling risks and can lead to lower regioselectivity.[1][2][5] N-bromosuccinimide, on the other hand, stands out as a user-friendly and often more selective reagent, providing higher yields in comparable reactions.[2] For research and development environments where safety, ease of use, and precision are paramount, NBS presents a compelling alternative to classical bromination with liquid bromine. The choice of reagent will ultimately depend on the specific substrate, desired scale, and the laboratory's safety infrastructure.
References
yield comparison between different catalytic systems for cross-coupling reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1][2] The choice of the catalytic system is a critical parameter that directly influences reaction yield, substrate scope, and overall efficiency.[3] This guide provides an objective comparison of different catalytic systems for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, supported by experimental data to aid in catalyst selection and optimization.
Data Presentation: Comparative Yields of Catalytic Systems
The following tables summarize the performance of various palladium-based catalytic systems in key cross-coupling reactions. The selection of an appropriate catalyst is highly dependent on the specific substrates being coupled.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[1][3] The performance of different palladium catalysts is often dictated by the nature of the ligand and the palladium precursor.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Reaction: 2,5-diiodopyrazine with Phenylboronic Acid | |||||||
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [4] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | [4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [4] |
| Reaction: 4-bromoacetophenone with Phenylboronic Acid | |||||||
| Pd-Ag/ZnO | - | - | - | - | - | 98.9 | [5] |
| Pd-Cu/C | - | - | - | - | - | 97.7 | [5] |
| Pd/C | - | - | - | - | - | <97.7 | [5] |
| Pd-Ag/C | - | - | - | - | - | <97.7 | [5] |
| Pd-Ni/C | - | - | - | - | - | <97.7 | [5] |
| Dendritic Pd Nanoparticles | - | - | - | - | - | 91-99 | [5] |
| Reaction: 2-chloro-4,6-dimethoxypyrimidine with Benzo[b]furan-2-boronic acid | |||||||
| G3-XPhos | XPhos | K₃PO₄ | MeOH/THF | 23 | 24 | ~95 | [6] |
| G3-SPhos | SPhos | K₃PO₄ | MeOH/THF | 23 | 24 | ~93 | [6] |
| PEPPSI-IPr | IPr | K₃PO₄ | MeOH/THF | 23 | 24 | ~88 | [6] |
| Pd(OAc)₂/SPhos | SPhos | K₃PO₄ | MeOH/THF | 23 | 24 | ~85 | [6] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | MeOH/THF | 23 | 24 | ~20 | [6] |
Note: "Good" and "High" yields are reported as such in the source literature, suggesting successful reactions without specifying the exact percentage. The catalytic efficiency for Pd nanoparticles supported on carbon decreases in the order: Pd-Cu/C > Pd/C > Pd-Ag/C > Pd-Ni/C.[5]
Heck Coupling
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] Catalyst performance can be significantly influenced by the choice of palladium source, ligands, and reaction conditions.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Reaction: Iodobenzene with Acrylamide | |||||||
| Pd(OAc)₂ | Methyl (Z)-(4-oxopent-2-en-2-yl)glycinate | Et₃N | Acetonitrile | 80 | 5 | 82 | [7] |
| Pd(OAc)₂ | - | Et₃N | Acetonitrile | 80 | 5 | 41 | [7] |
| Reaction: Iodobenzene with Acrylic Acid | |||||||
| PdAPTES-MWCNTs | - | NEt₃ | DMF | 100 | 3 | 78.8 | [8] |
| PdMWCNTs | - | NEt₃ | DMF | 100 | 3 | 70.7 | [8] |
| Reaction: Bromobenzene with Acrylic Acid | |||||||
| PdAPTES-MWCNTs | - | NEt₃ | DMF | 100 | 3 | 35.6 | [8] |
| PdMWCNTs | - | NEt₃ | DMF | 100 | 3 | 19.8 | [8] |
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] Both copper-cocatalyzed and copper-free systems are widely used.
| Catalyst/Precatalyst | Co-catalyst | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Reaction: Aryl Halide with Phenylacetylene | |||||||
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp | - | - | [4] |
| Pd(PPh₃)₄ | - | - | - | - | - | - | [9] |
| Pd-XPhos-G3 | - | - | - | - | - | 86 | [9] |
| PdCl₂/XPhos | - | - | - | - | - | >PdCl₂/PPh₃ | [9] |
| PdCoNPs/3DG | PPh₃ | K₂CO₃ | Water | 80°C | 8h | High | [10] |
| Co-NHC@MWCNTs | - | - | - | - | - | up to 98 | [10] |
| Co-NPs | - | - | - | - | - | up to 91 | [10] |
Experimental Protocols
The following are generalized methodologies for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. Specific quantities, solvents, bases, and temperatures should be optimized based on the substrates and catalyst system chosen.
Generalized Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup : To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[3]
-
Inert Atmosphere : Seal the vessel with a septum. The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition : Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the ligand (e.g., SPhos, 0.01-0.05 mmol, 1-5 mol%) under a positive flow of inert gas.
-
Solvent Addition : Add the degassed solvent (e.g., toluene, 1,4-dioxane, or THF, 5-10 mL) via syringe.
-
Reaction : Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/MS.
-
Workup : Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification : Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Generalized Protocol for Heck Coupling
-
Reaction Setup : In a reaction vessel, combine the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).
-
Ligand Addition (if applicable) : If a ligand is used, add it to the mixture (e.g., PPh₃, 2-10 mol%).
-
Solvent Addition : Add a suitable solvent such as DMF, acetonitrile, or toluene.
-
Reaction : Heat the mixture to the desired temperature (typically 80-140 °C) under an inert atmosphere and stir until the starting material is consumed, as monitored by TLC or GC/MS.
-
Workup : After cooling, filter the reaction mixture to remove any precipitated salts. Dilute the filtrate with an organic solvent and wash with water and brine.
-
Purification : Dry the organic layer, concentrate it, and purify the product by column chromatography or recrystallization.
Generalized Protocol for Sonogashira Coupling
-
Reaction Setup : To a solution of the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), and a base (e.g., triethylamine, 2.0 equiv) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv).[4]
-
Co-catalyst Addition (if applicable) : For copper-cocatalyzed reactions, add CuI (0.04 equiv).[4]
-
Reaction : Stir the reaction mixture at room temperature or with gentle heating until completion, as monitored by TLC or GC/MS.
-
Workup : Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride (to remove copper salts) and brine.
-
Purification : Dry the organic phase over an anhydrous drying agent, remove the solvent under reduced pressure, and purify the residue by flash column chromatography.
Mandatory Visualization
References
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 10. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
A Comparative Spectroscopic Analysis of 1-Bromo-4-Methylnaphthalene and its Brominated Derivative
A deep dive into the spectroscopic shifts and structural nuances between 1-bromo-4-methylnaphthalene and its further brominated counterpart, 2,4-dibromo-1-methylnaphthalene, providing researchers, scientists, and drug development professionals with a comprehensive guide to their distinct spectral characteristics.
This guide presents a detailed comparison of the spectroscopic properties of 1-bromo-4-methylnaphthalene and its derivative, 2,4-dibromo-1-methylnaphthalene. Through an examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a clear understanding of how additional bromination impacts the molecular structure and, consequently, its spectral fingerprint. This information is crucial for the unambiguous identification and characterization of these compounds in complex reaction mixtures and for quality control in synthetic processes.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-bromo-4-methylnaphthalene and 2,4-dibromo-1-methylnaphthalene, offering a side-by-side comparison for easy reference.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| 1-Bromo-4-methylnaphthalene | 8.15-8.12 (m, 1H), 8.05-8.02 (m, 1H), 7.68 (d, J=8.4 Hz, 1H), 7.63-7.57 (m, 2H), 7.33 (d, J=7.6 Hz, 1H), 2.70 (s, 3H) | 134.4, 132.9, 131.6, 129.9, 128.0, 127.3, 126.8, 125.8, 125.4, 122.9, 19.8 | 3050 (Ar C-H), 2920 (C-H), 1580, 1490 (C=C), 760 (C-Br) | 220, 222 (M⁺, M⁺+2), 141, 115 |
| 2,4-Dibromo-1-methylnaphthalene | 8.21 (d, J=8.5 Hz, 1H), 8.08 (s, 1H), 7.70-7.60 (m, 2H), 7.55 (d, J=8.5 Hz, 1H), 2.85 (s, 3H) | 135.2, 133.1, 130.8, 129.5, 128.8, 128.4, 127.9, 127.2, 125.1, 119.5, 23.5 | 3060 (Ar C-H), 2925 (C-H), 1570, 1480 (C=C), 780, 750 (C-Br) | 298, 300, 302 (M⁺, M⁺+2, M⁺+4), 219, 221, 140 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of the compared compounds are provided below.
Synthesis of 1-Bromo-4-methylnaphthalene
A detailed procedure for the synthesis of 1-bromonaphthalene is available in Organic Syntheses. This procedure can be adapted for the synthesis of 1-bromo-4-methylnaphthalene by starting with 1-methylnaphthalene. In a flask equipped with a stirrer, reflux condenser, and a dropping funnel, 1-methylnaphthalene is dissolved in carbon tetrachloride. The solution is heated to a gentle boil, and bromine is added dropwise. The reaction mixture is stirred and heated until the evolution of hydrogen bromide ceases. After cooling, the mixture is washed with a solution of sodium bisulfite and then with water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.
Synthesis of 2,4-Dibromo-1-methylnaphthalene
2,4-Dibromo-1-methylnaphthalene can be synthesized by the direct bromination of 1-bromo-4-methylnaphthalene. In a suitable solvent such as acetic acid or carbon tetrachloride, 1-bromo-4-methylnaphthalene is treated with a brominating agent, for instance, a solution of bromine in the same solvent, typically in the presence of a catalyst like iron filings or iodine. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction is quenched, for example, by pouring it into an aqueous solution of sodium thiosulfate to destroy any excess bromine. The product is then extracted with an organic solvent, washed with water and brine, and dried. Purification is achieved through recrystallization or column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples were analyzed as a thin film between potassium bromide (KBr) plates. Solid samples were analyzed as a KBr pellet.
Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The samples were introduced via a direct insertion probe or through a gas chromatograph.
Spectroscopic Interpretation and Comparison
The addition of a second bromine atom to the naphthalene ring system of 1-bromo-4-methylnaphthalene induces notable changes in the spectroscopic data, providing clear markers for differentiation.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 1-bromo-4-methylnaphthalene, the aromatic protons appear in the region of 7.33-8.15 ppm. The methyl protons resonate as a singlet at approximately 2.70 ppm. For 2,4-dibromo-1-methylnaphthalene, the introduction of a second bromine atom at the 2-position causes a downfield shift of the adjacent protons. The proton at position 3 is absent, simplifying the spectrum in that region. The remaining aromatic protons are observed between 7.55 and 8.21 ppm. The methyl group also experiences a slight downfield shift to around 2.85 ppm due to the increased electron-withdrawing effect of the two bromine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 1-bromo-4-methylnaphthalene shows 11 distinct signals. The carbon atom attached to the bromine (C1) is found at approximately 122.9 ppm. In the spectrum of 2,4-dibromo-1-methylnaphthalene, the two carbons directly bonded to bromine atoms (C2 and C4) are significantly deshielded, appearing at around 119.5 ppm and 125.1 ppm, respectively. The other aromatic carbons also exhibit shifts due to the altered electronic environment. The methyl carbon signal is also shifted slightly downfield.
Infrared Spectroscopy
The IR spectra of both compounds are characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The key difference lies in the C-Br stretching vibrations. While 1-bromo-4-methylnaphthalene shows a characteristic C-Br stretch around 760 cm⁻¹, 2,4-dibromo-1-methylnaphthalene exhibits two distinct C-Br stretching bands, typically around 780 and 750 cm⁻¹, corresponding to the two bromine atoms in different positions on the aromatic ring.
Mass Spectrometry
The mass spectra of both compounds are distinguished by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). For 1-bromo-4-methylnaphthalene, the molecular ion region shows two peaks of nearly equal intensity at m/z 220 and 222. The mass spectrum of 2,4-dibromo-1-methylnaphthalene displays a molecular ion cluster with three peaks at m/z 298, 300, and 302, with a characteristic intensity ratio of approximately 1:2:1, which is indicative of the presence of two bromine atoms. The fragmentation patterns also differ, with the dibrominated compound showing sequential loss of bromine atoms.
Visualization of Spectroscopic Differentiation
The following diagram illustrates the logical workflow for distinguishing between 1-bromo-4-methylnaphthalene and its dibrominated derivative based on their key spectroscopic features.
Caption: Workflow for differentiating 1-bromo-4-methylnaphthalene and its dibrominated derivative.
Assessing the Final Product Purity of 1-Bromo-4-(bromomethyl)naphthalene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the final product purity of 1-Bromo-4-(bromomethyl)naphthalene. The information presented herein is supported by established analytical principles and data from related compounds to provide a robust framework for methodological selection and application.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.
Experimental Protocol: HPLC Method for this compound
A reverse-phase HPLC method is proposed for the analysis of this compound. The following protocol is based on methods used for similar brominated naphthalene derivatives.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity, such as Newcrom R1, could also be suitable.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be a 70:30 (v/v) mixture of acetonitrile and water. For mass spectrometry compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 220 nm or 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical data from an HPLC analysis of a this compound sample, illustrating how purity and impurity levels are reported.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 8.5 | 99.5 |
| Impurity A (e.g., Dibromonaphthalene) | 10.2 | 0.3 |
| Impurity B (e.g., Unreacted Starting Material) | 5.1 | 0.2 |
HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical methods can provide complementary information or may be more suitable for specific analytical goals. The primary alternatives include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC can be an effective method for purity assessment, particularly for identifying volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine absolute purity without the need for a reference standard of the analyte.[2]
Mass Spectrometry (MS)
MS is a highly sensitive and specific technique that provides information about the molecular weight and structure of the analyte and its impurities. It is often coupled with a chromatographic technique like GC (GC-MS) or HPLC (LC-MS).
Comparative Overview of Analytical Techniques
The following table provides a comparison of HPLC with GC, NMR, and MS for the purity analysis of this compound.
| Parameter | HPLC-UV | GC-FID | qNMR | LC-MS / GC-MS |
| Principle | Separation based on polarity, UV absorbance. | Separation of volatile compounds, flame ionization detection. | Nuclear spin transitions in a magnetic field. | Separation with mass-to-charge ratio detection. |
| Specificity | Good; can be affected by co-eluting impurities. | High; separates based on boiling point and polarity. | High; provides detailed structural information. | Very High; specific detection based on molecular weight. |
| Quantitation | Relative (area percent) or external/internal standard. | Relative (area percent) or external/internal standard. | Absolute (without a specific reference standard of the analyte).[2] | Relative or with isotopically labeled standards. |
| Limit of Detection | ~0.01 - 0.1 µg/mL | ~1 µg/mL | ~0.1% (w/w) | ~pg to ng/mL |
| Key Advantages | Versatile, high resolution, non-destructive. | High efficiency for volatile compounds, robust. | Provides structural confirmation, absolute quantitation. | High sensitivity and specificity, impurity identification. |
| Key Limitations | Requires chromophores for UV detection. | Requires thermal stability and volatility of the analyte. | Lower sensitivity than chromatographic methods. | Higher instrumentation cost and complexity. |
Logical Relationship of Analytical Techniques for Purity Assessment
Caption: Interrelation of analytical techniques for comprehensive purity assessment.
Potential Impurities in this compound Synthesis
The synthesis of this compound can lead to the formation of several impurities. Knowledge of these potential byproducts is crucial for developing an effective analytical method for purity assessment.
-
Isomeric Dibromonaphthalenes: Formed during the bromination of naphthalene.[3]
-
Tribromonaphthalenes: Can be produced if excess brominating agent is used.[3]
-
Unreacted Starting Materials: Such as 1-bromonaphthalene or 1-methylnaphthalene.
-
Over-brominated Products: Such as 1-bromo-4-(dibromomethyl)naphthalene.
Conclusion
For routine quality control and purity assessment of this compound, HPLC with UV detection offers a robust, reliable, and high-resolution method. However, for comprehensive characterization, impurity identification, and absolute purity determination, a multi-technique approach is recommended. GC is a valuable alternative for analyzing volatile impurities, while NMR and MS provide definitive structural and molecular weight information, respectively. The choice of analytical technique should be guided by the specific requirements of the research or development phase, balancing the need for accuracy, precision, and the level of structural information required.
References
Comparative Guide to On-Surface Homocoupling of Benzylic Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of on-surface homocoupling reactions of different benzylic bromide precursors, focusing on the distinct reaction pathways and products. The information presented is supported by experimental data from ultra-high vacuum (UHV) surface science studies, primarily utilizing scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM).
Executive Summary
On-surface synthesis offers a powerful bottom-up approach to construct atomically precise carbon-based nanostructures. The homocoupling of benzylic bromides on noble metal surfaces is a promising route for creating novel hydrocarbon dimers and conjugated polymers. This guide focuses on a comparative study of two key precursors on an Au(111) surface: 2,3-bis(bromomethyl)naphthalene (DBN) and 2,3-bis(gem-dibromomethyl)naphthalene (TBN). The seemingly subtle difference in the precursor—a single versus a geminal dibromo-substitution at the benzylic position—leads to dramatically different reaction outcomes. DBN undergoes polymerization to form poly(o-naphthylene vinylidene), while TBN yields various dimers through a naphthocyclobutadiene intermediate.[1][2] This comparison highlights the critical role of precursor design in controlling on-surface reactions.
Comparative Data of Benzylic Bromide Homocoupling on Au(111)
The following table summarizes the key quantitative data for the on-surface reactions of 2,3-bis(bromomethyl)naphthalene (DBN) and 2,3-bis(dibromomethyl)naphthalene (TBN).
| Parameter | 2,3-bis(bromomethyl)naphthalene (DBN) | 2,3-bis(dibromomethyl)naphthalene (TBN) | Reference |
| Precursor Structure | Naphthalene with two -CH₂Br groups at the 2 and 3 positions. | Naphthalene with two -CHBr₂ groups at the 2 and 3 positions. | [1][3] |
| Primary Reaction | On-surface dehalogenative polymerization. | On-surface dehalogenative dimerization. | [1][2] |
| Key Intermediate | Mono-debrominated radical species. | Naphthocyclobutadiene. | [1][2] |
| Primary Product(s) | Poly(o-naphthylene vinylidene) (non-conjugated polymer). | Planar naphthocyclobutadiene dimer, non-planar dinaphthotetrahydrocyclooctane. | [1][3] |
| Annealing Temperature for Primary Product | Room Temperature to ~420 K | Room Temperature to 420 K | [1] |
| Secondary Product(s) (after further annealing) | Poly(o-naphthylene vinylene) (conjugated polymer) via dehydrogenation. | Further dehydrogenated dimer species. | [1] |
| Annealing Temperature for Secondary Product | > 420 K | > 420 K | [1] |
Reaction Pathways and Mechanisms
The divergent reaction pathways of DBN and TBN on Au(111) are dictated by the stability and reactivity of the initial de-brominated intermediates.
Pathway 1: Polymerization of 2,3-bis(bromomethyl)naphthalene (DBN)
The on-surface reaction of DBN proceeds via a step-wise de-bromination, leading to the formation of radical species that subsequently couple to form polymer chains.
References
- 1. On-surface cyclization of vinyl groups on poly-para-phenylene involving an unusual pentagon to hexagon transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling a Chemical Coupling Reaction on a Surface: Tools and Strategies for On-Surface Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Bromo-4-(bromomethyl)naphthalene: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Bromo-4-(bromomethyl)naphthalene is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in line with established safety protocols. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and direct contact can cause severe skin burns and eye damage.
Table 1: Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed | Protective gloves, Chemical goggles or safety glasses |
| Causes severe skin burns and eye damage | Wear suitable protective clothing |
| May cause respiratory irritation | In case of inadequate ventilation, wear respiratory protection |
II. Step-by-Step Disposal Procedure
This procedure outlines the approved method for the disposal of this compound waste.
1. Waste Segregation and Collection:
- All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, and paper towels), must be segregated from general laboratory waste.
- Collect all solid and liquid waste in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
2. Labeling of Waste Containers:
- Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., corrosive, irritant).
3. Storage of Hazardous Waste:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
- Storage should be at a cool temperature, as recommended for the pure chemical (Inert atmosphere, 2-8°C).
4. Spill Management:
- In the event of a spill, evacuate unnecessary personnel from the area.
- Wearing appropriate PPE, absorb the spill with inert material (e.g., vermiculite, dry sand) and collect it into a suitable container for disposal[1][2].
- Do not allow the spilled material to enter drains or waterways.
5. Final Disposal:
- Dispose of the hazardous waste container through an approved and licensed hazardous waste disposal company.
- Ensure that the disposal method complies with all local, regional, and national environmental regulations[3]. Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal[1].
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
